AZ12799734
Description
Properties
IUPAC Name |
4-[[4-(2,6-dimethylpyridin-3-yl)oxypyridin-2-yl]amino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-12-3-8-17(13(2)21-12)25-15-9-10-20-18(11-15)22-14-4-6-16(7-5-14)26(19,23)24/h3-11H,1-2H3,(H,20,22)(H2,19,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOZXMAOIHDDQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC2=CC(=NC=C2)NC3=CC=C(C=C3)S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1117684-36-2 | |
| Record name | AZ-12799734 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1117684362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZ-12799734 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6YYY77937 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AZ12799734: A Pan-Inhibitor of TGF-β and BMP Signaling Pathways
An In-depth Technical Guide on the Core Mechanism of Action
Introduction
AZ12799734 is a potent, orally bioavailable small molecule inhibitor of the transforming growth factor-β (TGF-β) superfamily type I receptors.[1][2] This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development.
The TGF-β superfamily, which includes TGF-βs, activins, and bone morphogenetic proteins (BMPs), plays a crucial role in regulating a wide array of cellular processes such as proliferation, differentiation, migration, and apoptosis.[1] Dysregulation of these signaling pathways is implicated in various pathologies, including cancer and fibrosis, making their components attractive therapeutic targets.[1] this compound has been identified as a pan-TGF/BMP inhibitor, demonstrating a broad spectrum of activity against multiple type I receptors within this superfamily.[1][3]
Mechanism of Action
This compound functions as a kinase inhibitor, targeting the ATP-binding domain of the TGF-β superfamily type I receptors, also known as activin receptor-like kinases (ALKs). By blocking the kinase activity of these receptors, this compound prevents the phosphorylation and subsequent activation of the downstream SMAD proteins.[1][2] This inhibition effectively abrogates the signaling cascade initiated by TGF-β and BMP ligands.
Specifically, this compound has been shown to inhibit the receptor-mediated phosphorylation of:
-
SMAD2 via the type I receptors ALK4 (Activin A receptor type 1B), TGFBR1 (TGF-β receptor 1 or ALK5), and ALK7 (Activin A receptor type 1C).[1]
-
SMAD1 via the type I receptors ALK1 (Activin A receptor type 1L), BMPR1A (Bone morphogenetic protein receptor type 1A), and BMPR1B (Bone morphogenetic protein receptor type 1B).[1]
This dual inhibition of both the TGF-β/activin (via SMAD2) and BMP (via SMAD1) branches of the superfamily signaling underscores its classification as a pan-inhibitor.
Quantitative Data
The inhibitory potency of this compound has been quantified in various assays. The following table summarizes the key in vitro efficacy data.
| Assay Type | Target/Stimulus | Cell Line | IC50 | Reference |
| TGF-β-induced Luciferase Reporter Activity | TGFBR1 (ALK5) | Not Specified | 47 nM | [2] |
| Cellular Inhibition Assay | TGFBR1 (ALK5) | Not Specified | 17 nM | |
| TGF-β-induced Reporter Activity | TGF-β | Not Specified | 47 nM | [1][3] |
Signaling Pathway
The following diagram illustrates the canonical TGF-β and BMP signaling pathways and highlights the points of inhibition by this compound.
Caption: Inhibition of TGF-β and BMP signaling by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
TGF-β-Induced Luciferase Reporter Assay
This assay is used to quantify the inhibitory effect of this compound on TGF-β-induced gene transcription.
Workflow Diagram:
Caption: Workflow for the TGF-β-induced luciferase reporter assay.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Cells (e.g., HaCaT keratinocytes) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Cells are seeded in 96-well plates and co-transfected with a reporter plasmid containing multiple copies of the SMAD binding element (CAGA) upstream of a luciferase gene, and a constitutively expressed Renilla luciferase plasmid for normalization.
-
-
Compound Treatment:
-
After 24 hours, the culture medium is replaced with serum-free medium.
-
Cells are pre-treated with a serial dilution of this compound for 1 hour. A vehicle control (e.g., DMSO) is also included.
-
-
TGF-β Stimulation:
-
Cells are then stimulated with a final concentration of 5 ng/mL of TGF-β1.
-
-
Luciferase Assay:
-
Following an 18-24 hour incubation period, cells are lysed.
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Luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System).
-
Firefly luciferase activity is normalized to the Renilla luciferase activity.
-
-
Data Analysis:
-
The normalized luciferase values are plotted against the concentration of this compound.
-
The IC50 value, the concentration at which 50% of the TGF-β-induced luciferase activity is inhibited, is calculated using a non-linear regression analysis.
-
Western Blot Analysis of SMAD Phosphorylation
This method is employed to directly assess the inhibition of SMAD phosphorylation by this compound.
Workflow Diagram:
Caption: Workflow for Western blot analysis of SMAD phosphorylation.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Cells (e.g., NIH 3T3 fibroblasts) are cultured to near confluence and then serum-starved for 4-6 hours.
-
Cells are pre-treated with various concentrations of this compound for 1 hour.
-
-
Ligand Stimulation:
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Cells are stimulated with either TGF-β1 (for pSMAD2 analysis) or a BMP ligand (e.g., BMP4 for pSMAD1 analysis) for 1 hour.
-
-
Protein Extraction and Quantification:
-
Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysates is determined using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated SMAD1 or SMAD2, and total SMAD1 or SMAD2.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software. The ratio of phosphorylated SMAD to total SMAD is calculated to determine the extent of inhibition.
-
In Vitro Functional Effects
Beyond the direct inhibition of SMAD phosphorylation, this compound has been shown to modulate cellular functions that are dependent on TGF-β signaling.
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Inhibition of Cell Migration: In HaCaT epithelial cells, this compound at a concentration of 500 nM effectively inhibits TGF-β-induced cell migration in a wound-healing assay.[2][4]
In Vivo Observations
While this compound is orally bioavailable, in vivo studies have revealed potential for cardiotoxicity, with the induction of histopathologic heart valve lesions in rats at doses ranging from 0-400 mg/kg/day.[2] This observation is a critical consideration for its therapeutic development.
Conclusion
This compound is a potent, pan-TGF/BMP inhibitor that effectively blocks the phosphorylation of both SMAD1 and SMAD2 by targeting multiple TGF-β superfamily type I receptors. Its mechanism of action has been well-characterized through in vitro assays that demonstrate its ability to inhibit downstream signaling and functional cellular responses. While its broad inhibitory profile makes it a valuable research tool for dissecting the roles of TGF-β and BMP signaling, the observed in vivo cardiotoxicity highlights a significant hurdle for its clinical translation. Further investigation and potential chemical modifications may be necessary to mitigate this off-target effect while retaining its potent on-target activity.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to AZ12799734: A Pan-Inhibitor of BMP and TGF-β Signaling
Introduction
The Transforming Growth Factor-β (TGF-β) superfamily, which includes TGF-βs, activins, and Bone Morphogenetic Proteins (BMPs), plays a crucial role in regulating a wide array of cellular processes such as proliferation, differentiation, migration, and apoptosis.[1][2] These signaling pathways are essential for normal tissue homeostasis.[1] However, aberrant signaling has been implicated in numerous diseases, including fibrosis, cancer progression, metastasis, and drug resistance.[1][2] Consequently, the development of small molecule inhibitors targeting the TGF-β superfamily receptors is a significant area of therapeutic interest.[1]
This compound has been identified as a potent, orally bioavailable, pan-inhibitor of the TGF-β and BMP signaling pathways.[3][4] It exerts its effects by targeting the ATP-binding site of the type I receptor serine/threonine kinases (also known as Activin Receptor-Like Kinases or ALKs).[5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its evaluation, and a visual representation of the signaling pathways it modulates.
Mechanism of Action
This compound functions as a broad-spectrum inhibitor of TGF-β and BMP type I receptors.[1] The canonical TGF-β/BMP signaling cascade is initiated by a ligand binding to a type II receptor, which then recruits and phosphorylates a type I receptor. The activated type I receptor, in turn, phosphorylates receptor-regulated SMADs (R-SMADs). Specifically, the TGF-β/Activin branch primarily signals through the phosphorylation of SMAD2 and SMAD3, while the BMP branch signals through the phosphorylation of SMAD1, SMAD5, and SMAD8.[2]
This compound has been demonstrated to inhibit the receptor-mediated phosphorylation of both SMAD1 and SMAD2.[1][3] It targets a range of type I receptors, including TGFBR1 (ALK5), ALK4, and ALK7 for the TGF-β pathway, and ALK1, BMPR1A, and BMPR1B for the BMP pathway.[1][2] This dual inhibition makes this compound a valuable tool for investigating the roles of these interconnected signaling pathways in various pathological and physiological processes.[1]
Data Presentation
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibitory Activity of this compound
| Target Receptor | Assay Type | Value | Reference |
|---|---|---|---|
| TGF-βRI (ALK5) | Kinase Inhibition | Kd = 0.74 µM | [3] |
| ALK6 | Kinase Inhibition | Kd = 0.017 µM | [3] |
| ALK4 | Kinase Inhibition | Kd = 1 µM | [3] |
| ACVR1 | Kinase Inhibition | Kd = 6.2 µM | [3] |
| ALK1 | Kinase Inhibition | Kd = 7.1 µM | [3] |
| BMPR1A | Kinase Inhibition | Kd = 40 µM |[3] |
Table 2: Cellular Inhibitory Activity of this compound
| Assay Description | Cell Line | Endpoint | IC50 Value | Reference |
|---|---|---|---|---|
| TGF-β-induced Luciferase Activity | Not Specified | Luciferase Reporter | 47 nM | [4] |
| TGF-β-induced Reporter Activity | Not Specified | Gene Reporter | 47 nM | [1] |
| Cellular Inhibition Assay | Not Specified | Not Specified | 17 nM | [4] |
| ALK5 Inhibition | MDA-MB-468 | Nuclear Translocation of GFP-SMAD2 | 22 nM | [3] |
| SMAD1/2 Phosphorylation Inhibition | Not Specified | Phospho-SMAD1/2 Levels | Effective at 10 nM | [3] |
| TGF-β-induced Cell Migration | HaCaT | Wound Closure | Effective at 500 nM |[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
1. TGF-β/BMP-Responsive Luciferase Reporter Assay
This assay measures the ability of an inhibitor to block ligand-induced, SMAD-dependent transcription.
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Cell Culture and Transfection: Cells (e.g., HaCaT keratinocytes) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS). For the assay, cells are seeded in 24-well plates and co-transfected with a luciferase reporter plasmid containing SMAD-binding elements (e.g., (CAGA)12-luc) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[2]
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Compound Treatment and Ligand Stimulation: After 24 hours, the medium is replaced with low-serum medium (e.g., 0.2% FBS). Cells are pre-incubated with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours. Subsequently, cells are stimulated with a recombinant TGF-β or BMP ligand (e.g., 5 ng/mL TGF-β1) for 16-24 hours.[2][6]
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Luciferase Activity Measurement: Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's protocol. Firefly luciferase activity is normalized to Renilla luciferase activity.
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Data Analysis: The percentage of inhibition is calculated relative to the ligand-stimulated vehicle control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
2. SMAD Phosphorylation Assay (In-Cell Western)
This high-throughput method quantifies the inhibition of ligand-induced SMAD phosphorylation within cells.
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Cell Seeding and Starvation: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then serum-starved for 4-6 hours in a serum-free medium.
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Inhibitor and Ligand Treatment: Cells are pre-treated with a dilution series of this compound for 1-2 hours. Following pre-incubation, cells are stimulated with TGF-β or BMP ligand for a short period (e.g., 30-60 minutes) to induce SMAD phosphorylation.[7][8]
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Fixation and Permeabilization: The medium is removed, and cells are fixed with 4% paraformaldehyde, followed by permeabilization with a solution containing Triton X-100.
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Immunostaining: The wells are blocked with a suitable blocking buffer. Cells are then incubated with a primary antibody specific for phosphorylated SMAD (e.g., anti-phospho-SMAD2 Ser465/467 or anti-phospho-SMAD1/5/8) overnight at 4°C. A second primary antibody against a total protein (e.g., total SMAD2 or a housekeeping protein like GAPDH) is used for normalization.
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Secondary Antibody and Detection: After washing, cells are incubated with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 800CW and IRDye 680RD). The plate is then scanned on an infrared imaging system (e.g., LI-COR Odyssey).[8]
-
Data Analysis: The integrated intensity of the phospho-SMAD signal is normalized to the total protein signal. IC50 curves are generated from the dose-response data.
3. Cell Migration (Wound Healing) Assay
This assay assesses the effect of this compound on TGF-β-induced cell migration.
-
Cell Culture and Monolayer Formation: HaCaT cells are grown to confluence in 96-well plates in DMEM with 10% FBS. The culture is then switched to a low-serum medium (0.2% FBS) to minimize proliferation.[6]
-
Wound Creation: A uniform scratch or "wound" is created in the cell monolayer using a specialized tool (e.g., IncuCyte WoundMaker).[6] The wells are washed with Phosphate Buffered Saline (PBS) to remove detached cells.
-
Treatment: The cells are pre-treated for approximately 20 minutes with various concentrations of this compound in a low-serum medium. Subsequently, TGF-β1 (e.g., 5 ng/mL) is added to stimulate migration.[6]
-
Live-Cell Imaging and Analysis: The plate is placed in a live-cell imaging system (e.g., IncuCyte ZOOM), and images are captured at regular intervals (e.g., every 2-4 hours) over a period of 24-72 hours.[6] The software automatically measures the wound area over time.
-
Data Interpretation: The rate of wound closure is calculated and compared between different treatment groups. A dose-dependent decrease in the rate of closure in the presence of this compound indicates inhibition of cell migration.[3]
Mandatory Visualizations
References
- 1. Preclinical Evaluation of AZ12601011 and this compound, Inhibitors of Transforming Growth Factor β Superfamily Type 1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. scispace.com [scispace.com]
- 7. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
AZ12799734: A Pan-Inhibitor of the TGF-β Superfamily in Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of AZ12799734, a potent and orally bioavailable small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) superfamily. Due to the implication of aberrant TGF-β and Bone Morphogenetic Protein (BMP) signaling in various pathologies, including cancer progression, metastasis, and drug resistance, this compound has emerged as a critical tool for preclinical cancer research.[1][2] This guide will delve into its mechanism of action, present key quantitative data, outline experimental protocols, and visualize the signaling pathways it modulates.
Core Mechanism of Action
This compound functions as a pan-inhibitor of the TGF-β and BMP signaling pathways.[1][2] Its primary mode of action is the inhibition of the kinase activity of Type 1 receptors of the TGF-β superfamily. Specifically, it has been demonstrated to inhibit the receptor-mediated phosphorylation of SMAD1 and SMAD2.[1][2][3] This dual inhibition profile distinguishes it from more selective TGF-β inhibitors.
The TGF-β superfamily ligands, which include TGF-βs, activins, and BMPs, initiate signaling by binding to a complex of Type I and Type II serine/threonine kinase receptors. This binding event leads to the phosphorylation and activation of the Type I receptor by the constitutively active Type II receptor. The activated Type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs). In the canonical TGF-β pathway, this involves the phosphorylation of SMAD2 and SMAD3 by receptors such as TGFBR1 (ALK5), ALK4, and ALK7. In the BMP pathway, SMAD1, SMAD5, and SMAD8 are phosphorylated by receptors like ALK1, BMPR1A, and BMPR1B.
This compound effectively blocks these initial phosphorylation steps, thereby preventing the subsequent formation of R-SMAD/Co-SMAD4 complexes, their translocation to the nucleus, and the regulation of target gene transcription.[1]
Affected Signaling Pathways
The following diagram illustrates the canonical TGF-β/BMP signaling pathways and the points of inhibition by this compound.
Caption: TGF-β and BMP signaling pathways inhibited by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical evaluations.
| Parameter | Value | Assay Condition | Reference |
| IC50 | 47 nM | TGF-β-induced luciferase activity assay | [1][3][4] |
| IC50 | 17 nM | Cellular inhibition assay (specific details not provided) | [4] |
| Target Receptors | Effect | Concentration | Reference |
| TGFBR1 (ALK5) | Potent Inhibition | IC50 = 17-47 nM | [3][4] |
| ALK4 | Inhibition | < 10 µM | [4] |
| ALK7 | Inhibition | < 10 µM | [4] |
| ALK1 | Inhibition | Not specified | [1][2] |
| BMPR1A | Inhibition | Not specified | [1][2] |
| BMPR1B | Inhibition | Not specified | [1][2] |
| ALK6 | Inhibition | < 10 µM | [4] |
| In Vivo Pharmacokinetics (Mouse) | Value | Dosage | Reference |
| Time over in vitro IC50 (0.01885 µM) | Not specified | 50 mg/kg; p.o.; once | [3] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments involving this compound.
TGF-β-Induced Luciferase Reporter Assay
This assay is used to quantify the inhibitory effect of this compound on TGF-β-induced SMAD3/4-mediated transcription.
Experimental Workflow:
Caption: Workflow for a TGF-β-induced luciferase reporter assay.
Detailed Methodology:
-
Cell Culture: Cells (e.g., HaCaT keratinocytes) are cultured in appropriate media and seeded into multi-well plates.
-
Transfection: Cells are transfected with a luciferase reporter plasmid containing tandem repeats of the SMAD binding element (CAGA).
-
Compound Incubation: After transfection, cells are pre-incubated with various concentrations of this compound or a vehicle control for a specified period (e.g., 1 hour).
-
Ligand Stimulation: Cells are then stimulated with a known concentration of TGF-β1 (e.g., 5 ng/mL) for a duration sufficient to induce luciferase expression (e.g., 24 hours).
-
Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. The results are typically normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
Western Blot for SMAD Phosphorylation
This method is used to directly assess the inhibition of SMAD phosphorylation by this compound.
Experimental Workflow:
Caption: Workflow for Western blot analysis of SMAD phosphorylation.
Detailed Methodology:
-
Cell Culture and Treatment: Cells are grown to a suitable confluency and then pre-treated with this compound at various concentrations for a short period (e.g., 20 minutes).
-
Ligand Stimulation: Following pre-treatment, cells are stimulated with TGF-β1 or a BMP ligand for a defined time (e.g., 1 hour) to induce SMAD phosphorylation.
-
Protein Extraction: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated SMAD1 and SMAD2, as well as antibodies for total SMAD1 and SMAD2 to serve as loading controls.
-
Signal Detection: After incubation with appropriate secondary antibodies, the protein bands are visualized using a detection reagent (e.g., chemiluminescence) and an imaging system.
Cell Migration Assay
This assay evaluates the effect of this compound on TGF-β-induced cell migration.
Detailed Methodology:
-
Cell Seeding: A confluent monolayer of cells (e.g., HaCaT) is created in a multi-well plate.
-
Wound Creation: A "scratch" or wound is made in the cell monolayer using a sterile pipette tip.
-
Treatment: The cells are washed to remove debris and then incubated with media containing different concentrations of this compound in the presence or absence of TGF-β1.
-
Image Acquisition: Images of the wound are captured at time zero and at subsequent time points (e.g., every 12 or 24 hours).
-
Data Analysis: The area of the wound is measured at each time point, and the rate of cell migration (wound closure) is calculated and compared between treatment groups.
In Vivo Tumor Growth and Metastasis Model
The 4T1 syngeneic orthotopic mammary tumor model is used to assess the in vivo efficacy of this compound on tumor growth and metastasis.
Experimental Workflow:
Caption: Workflow for an in vivo tumor growth and metastasis study.
Detailed Methodology:
-
Animal Model: Female BALB/c mice are typically used for the 4T1 model.
-
Tumor Cell Implantation: 4T1 mammary carcinoma cells are injected into the mammary fat pad of the mice.
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups. This compound is administered, often orally, at a specified dose and schedule.
-
Monitoring: Tumor volume is measured regularly (e.g., with calipers). Animal body weight and general health are also monitored.
-
Endpoint and Analysis: At the end of the study, the mice are euthanized. The primary tumors are excised and weighed. The lungs are collected to assess metastatic burden, which can be quantified by counting metastatic nodules on the lung surface.
Conclusion
This compound is a valuable research tool for investigating the roles of TGF-β and BMP signaling in cancer. Its pan-inhibitory activity allows for the broad blockade of these pathways, enabling researchers to study the multifaceted effects of the TGF-β superfamily on tumor progression, metastasis, and the tumor microenvironment. The data and protocols presented in this guide provide a foundation for the effective utilization of this compound in preclinical cancer research. It is important to note that while effective in preclinical models, this compound has been reported to have in vivo cardiotoxicity, a factor to consider in the design and interpretation of animal studies.[4]
References
- 1. scispace.com [scispace.com]
- 2. Preclinical Evaluation of AZ12601011 and this compound, Inhibitors of Transforming Growth Factor β Superfamily Type 1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AZ 12799734 | TGF-β Receptors | Tocris Bioscience [tocris.com]
AZ12799734: A Technical Guide to its Role in the Inhibition of SMAD Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of AZ12799734, a potent and orally bioavailable small molecule inhibitor. The focus of this guide is to detail its mechanism of action, specifically its role in the inhibition of SMAD protein phosphorylation through its effects on the Transforming Growth Factor-β (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways. This guide includes quantitative data on its inhibitory activity, detailed experimental protocols for assessing its efficacy, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
This compound is a selective inhibitor of the TGF-β superfamily type I receptors.[1][2] The TGF-β superfamily, which includes TGF-βs, activins, and BMPs, plays a crucial role in regulating a wide array of cellular processes such as proliferation, differentiation, migration, and apoptosis.[2][3] Dysregulation of these signaling pathways is implicated in numerous diseases, including cancer and fibrosis.[1][3] this compound functions as a pan-TGF/BMP inhibitor by targeting the kinase activity of the type I receptors, thereby preventing the phosphorylation of downstream SMAD proteins, which are the key mediators of these signaling cascades.[1][2][3]
Signaling Pathways and Mechanism of Action
The canonical signaling pathway for the TGF-β superfamily involves the phosphorylation of receptor-regulated SMADs (R-SMADs) by activated type I receptors. TGF-β and activins primarily signal through the phosphorylation of SMAD2 and SMAD3, while BMPs signal through the phosphorylation of SMAD1, SMAD5, and SMAD8.[3]
This compound exerts its inhibitory effects by targeting the ATP-binding site of the type I receptor kinases. Specifically, it is a potent inhibitor of TGF-β type I receptor (TGF-βRI), also known as Activin Receptor-Like Kinase 5 (ALK5).[4] Its activity extends to other type I receptors, including ALK4 and ALK7, which are involved in the SMAD2/3 pathway, and ALK1, BMPR1A, and BMPR1B, which are part of the SMAD1/5/8 pathway.[2][3] By inhibiting these receptors, this compound effectively blocks the phosphorylation of both SMAD1 and SMAD2.[4][5]
Quantitative Data on Inhibitory Activity
The potency of this compound has been characterized in various assays. The following table summarizes the key quantitative data regarding its inhibitory effects.
| Target/Assay | IC50 Value | Cell Line/System | Notes | Reference |
| TGFBR1 (ALK5) Kinase | 47 nM | Not specified | [5] | |
| TGF-β-induced Luciferase Activity | 47 nM | Not specified | [4] | |
| Cellular Inhibition Assay (ALK5) | 17 nM | Not specified | [4] | |
| Inhibition of SMAD1 Phosphorylation | Effective at 10 nM | Not specified | Treatment for 24 hours. | [5] |
| Inhibition of SMAD2 Phosphorylation | Effective at 10 nM | Not specified | Treatment for 24 hours. | [5] |
| TGF-β-induced Cell Migration | Effective at 500 nM | HaCaT epithelial cells | Treatment for 36 hours. | [5] |
This compound has been shown to be a more effective inhibitor of TGF-β-induced reporter activity compared to other known inhibitors such as SB-431542 (IC50 = 84 nM) and LY2157299 (galunisertib) (IC50 = 380 nM).[2][6]
Experimental Protocols
To assess the inhibitory effect of this compound on SMAD phosphorylation, Western blotting is a standard and effective method. Below is a detailed protocol for such an experiment.
Objective: To determine the effect of this compound on TGF-β-induced SMAD2 phosphorylation in a human cell line (e.g., HaCaT keratinocytes).
Materials:
-
HaCaT cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution in DMSO)
-
Recombinant human TGF-β1
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-SMAD2 (Ser465/467) and Rabbit anti-total SMAD2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate HaCaT cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours in a serum-free medium prior to treatment.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 1 hour. Include an unstimulated control.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against phospho-SMAD2, diluted in blocking buffer, overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's protocol and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody for total SMAD2.
-
Quantify the band intensities using densitometry software. The level of phospho-SMAD2 should be normalized to the level of total SMAD2.
-
Conclusion
This compound is a potent, orally active, pan-inhibitor of the TGF-β and BMP signaling pathways.[5] Its mechanism of action involves the direct inhibition of type I receptor kinases, which in turn prevents the phosphorylation of downstream SMAD proteins (SMAD1 and SMAD2).[2][5] This makes it a valuable tool for investigating the roles of these pathways in various biological and pathological processes. While it shows efficacy in vitro and in vivo, it is important to note that some studies have reported cardiotoxicity at higher doses, a factor to be considered in its application.[4][5] The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of SMAD-mediated signaling.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Preclinical Evaluation of AZ12601011 and this compound, Inhibitors of Transforming Growth Factor β Superfamily Type 1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. AZ 12799734 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scispace.com [scispace.com]
Preliminary Investigation of AZ12799734 in Fibrosis Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive accumulation of extracellular matrix, poses a significant challenge in a multitude of diseases, leading to organ dysfunction and failure. The transforming growth factor-beta (TGF-β) signaling pathway is a well-established central mediator of fibrogenesis, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the preliminary investigations into AZ12799734, a small molecule inhibitor with potential anti-fibrotic properties. This compound acts as a pan-inhibitor of the TGF-β and bone morphogenetic protein (BMP) signaling pathways, offering a broad-spectrum approach to modulating these key fibrotic pathways.[1][2][3][4] This document summarizes the available preclinical data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.
Data Presentation
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Metric | Value | Cell Line/System | Reference |
| TGFBR1 Kinase | Biochemical Assay | IC50 | 47 nM | N/A | [2][3][4] |
| TGFβ-induced Reporter Activity | Cell-based Assay | IC50 | 47 nM | N/A | [1] |
Table 2: Effect of this compound on Gene Expression in Human Gingival Fibroblasts (TGF-β1 induced)
| Gene | Concentration of this compound | Outcome | Reference |
| ACTA2 (α-SMA) | ≥ 1 µM | Significant Inhibition | [5] |
| COL1A1 | Not specified | Reduced Expression | [5] |
| Ki-67 | Not specified | Significant Inhibition | [5] |
Experimental Protocols
Detailed methodologies for key experiments investigating the effects of this compound are provided below.
In Vitro Inhibition of Myofibroblast Differentiation
This protocol is based on studies investigating the effect of this compound on human gingival fibroblasts (HGFs).[5]
-
Cell Culture: Human gingival fibroblasts are cultured in appropriate media. To induce a fibrotic phenotype, cells are treated with 10 ng/mL of TGF-β1.
-
Inhibitor Treatment: this compound is added to the culture medium at varying concentrations (e.g., 0, 1, 5, 10, and 20 µM) in the presence of TGF-β1 for 6 days.
-
Immunostaining for α-SMA: To assess myofibroblast differentiation, cells are fixed and stained for alpha-smooth muscle actin (α-SMA). The percentage of α-SMA-positive cells is quantified to determine the extent of myofibroblast differentiation.
-
Gene Expression Analysis: To evaluate the impact on fibrotic gene expression, RNA is extracted from the treated cells. Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of key fibrotic markers such as ACTA2 (encoding α-SMA) and COL1A1 (encoding collagen type I alpha 1 chain), as well as the proliferation marker Ki-67.
Wound Healing/Cell Migration Assay
This protocol is based on the reported inhibition of TGF-β-induced migration by this compound.[2]
-
Cell Culture and "Wound" Creation: A confluent monolayer of cells (e.g., HaCaT keratinocytes) is cultured. A scratch or "wound" is created in the monolayer using a sterile pipette tip.
-
Treatment: The cells are then treated with TGF-β to induce migration, in the presence or absence of varying concentrations of this compound.
-
Imaging and Analysis: The rate of wound closure is monitored and imaged at different time points. The area of the wound is measured to quantify the extent of cell migration. A dose-dependent decrease in TGF-β-induced migration is observed with this compound treatment.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the signaling pathways targeted by this compound and a typical experimental workflow.
Mechanism of Action: Inhibition of TGF-β and BMP Signaling
This compound is a pan-TGF/BMP inhibitor.[1][3][4] It targets the type 1 receptors of the TGF-β superfamily, thereby inhibiting the phosphorylation of downstream SMAD proteins. Specifically, it inhibits receptor-mediated phosphorylation of SMAD1 (by ALK1, BMPR1A, and BMPR1B) and SMAD2 (by ALK4, TGFBR1, and ALK7).[1][3]
Caption: this compound inhibits both TGF-β/Activin and BMP signaling pathways.
Experimental Workflow for In Vitro Fibrosis Model
The following diagram illustrates a typical workflow for assessing the anti-fibrotic potential of this compound in an in vitro model using human gingival fibroblasts.
Caption: Workflow for evaluating this compound's anti-fibrotic effects in vitro.
Conclusion
The preliminary data on this compound indicate its potential as an anti-fibrotic agent through its broad inhibition of the TGF-β and BMP signaling pathways. In vitro studies have demonstrated its ability to inhibit key processes in fibrosis, including myofibroblast differentiation and the expression of pro-fibrotic genes. While these findings are promising, further investigation, particularly in in vivo models of fibrosis, is warranted to fully elucidate the therapeutic potential of this compound. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals in the continued exploration of this compound.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Evaluation of AZ12601011 and this compound, Inhibitors of Transforming Growth Factor β Superfamily Type 1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. The effects of TGF-β receptor I inhibitors on myofibroblast differentiation and myotube formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Discovery and Development of AZ12799734, a TGF-βRI/ALK5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ12799734 is a potent, orally bioavailable small molecule inhibitor of the transforming growth factor-β (TGF-β) type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5). As a pan-inhibitor of the TGF-β and bone morphogenetic protein (BMP) signaling pathways, it serves as a critical tool for investigating the roles of these pathways in various pathological and physiological processes. This document provides a comprehensive technical overview of the discovery and preclinical development of this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols.
The TGF-β superfamily of ligands, which includes TGF-βs, activins, and BMPs, plays a crucial role in regulating a wide array of cellular functions such as proliferation, differentiation, migration, and apoptosis.[1] Dysregulation of TGF-β signaling is implicated in numerous diseases, including cancer and fibrosis, making its components attractive therapeutic targets.[1] this compound was developed to target the kinase activity of the type I receptors, thereby blocking the downstream signaling cascade.[2]
Mechanism of Action
This compound exerts its inhibitory effects by targeting the ATP-binding site of TGF-β superfamily type I receptors. This inhibition prevents the phosphorylation and activation of downstream signaling mediators, primarily the SMAD proteins. Specifically, this compound has been shown to inhibit the phosphorylation of SMAD2, a key mediator of the canonical TGF-β pathway, as well as SMAD1, which is activated by the BMP signaling pathway. This dual inhibition classifies this compound as a pan-TGF/BMP inhibitor.[1][2]
References
- 1. Pharmacokinetics, pharmacodynamics and safety of the inverse retinoic acid‐related orphan receptor γ agonist AZD0284 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of AZ12601011 and this compound, Inhibitors of Transforming Growth Factor β Superfamily Type 1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cellular Targets of AZ12799734: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ12799734 is a potent small molecule inhibitor that has garnered significant interest within the research and drug development communities. This technical guide provides an in-depth exploration of the cellular targets and pathways modulated by this compound. Through a comprehensive review of preclinical data, this document outlines the compound's primary and secondary targets, presents quantitative data on its inhibitory activity, and details the experimental protocols used for its characterization. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and concise understanding of the compound's mechanism of action.
Introduction
This compound has emerged as a key chemical probe for investigating the transforming growth factor-β (TGF-β) and bone morphogenetic protein (BMP) signaling pathways. These pathways are crucial regulators of numerous cellular processes, including proliferation, differentiation, migration, and apoptosis. Dysregulation of TGF-β and BMP signaling is implicated in a variety of diseases, most notably in cancer and fibrosis. This compound's ability to broadly inhibit receptors within this superfamily makes it a valuable tool for dissecting the complex roles of these pathways in both normal physiology and pathological states. This guide serves to consolidate the current knowledge on this compound's cellular targets and provide detailed methodologies for its study.
Core Targets and Cellular Pathways
This compound is characterized as a pan-TGF/BMP inhibitor. Its primary mechanism of action is the inhibition of the kinase activity of Type I receptors of the TGF-β superfamily.
Primary Target: Transforming Growth Factor-β Type I Receptor (TGF-βRI/ALK5)
The principal target of this compound is the TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5). By inhibiting ALK5, this compound effectively blocks the canonical TGF-β signaling pathway. This inhibition prevents the phosphorylation of downstream mediators, SMAD2 and SMAD3, thereby impeding their translocation to the nucleus and subsequent regulation of target gene expression.
Secondary Targets and Broader Activity
Beyond ALK5, this compound exhibits inhibitory activity against a range of other TGF-β superfamily type I receptors, contributing to its classification as a pan-inhibitor. These secondary targets include:
-
Activin Receptor-Like Kinase 4 (ALK4) and Activin Receptor-Like Kinase 7 (ALK7) : Inhibition of these receptors disrupts activin and nodal signaling pathways, which also signal through SMAD2 and SMAD3.
-
Activin Receptor-Like Kinase 1 (ALK1) , Bone Morphogenetic Protein Receptor Type IA (BMPR1A) , and Bone Morphogenetic Protein Receptor Type IB (BMPR1B) : By targeting these receptors, this compound blocks BMP signaling, which is primarily mediated by the phosphorylation of SMAD1, SMAD5, and SMAD8. The compound has been shown to inhibit the receptor-mediated phosphorylation of SMAD1.[1][2]
The broad-spectrum inhibitory profile of this compound allows for the comprehensive blockade of major branches of the TGF-β superfamily signaling network.
Signaling Pathway Diagram
The following diagram illustrates the points of intervention of this compound in the TGF-β and BMP signaling pathways.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key potency and binding affinity data.
Table 1: Inhibitory Potency (IC50) of this compound
| Assay Type | Target/Cell Line | IC50 (nM) | Reference(s) |
| Cellular Inhibition Assay | - | 17 | [3][4] |
| TGF-β-induced Luciferase Activity Assay | - | 47 | [3][4] |
| TGF-β-induced Reporter Activity | - | 47 | [2][5][6] |
| Inhibition of ALK5 (MDA-MB-468 cells) | ALK5 | 22 | [7] |
Table 2: Kinase Binding Affinity (Kd) of this compound
| Target Kinase | Kd (µM) | Reference(s) |
| ALK6 | 0.017 | [7] |
| ALK5 | 0.74 | [7] |
| ALK4 | 1 | [7] |
| ACVR1 | 6.2 | [7] |
| ALK1 | 7.1 | [7] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
TGF-β-Induced Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the TGF-β/SMAD signaling pathway.
-
Cell Line: HEK293 cells stably expressing a SMAD-binding element (SBE)-luciferase reporter construct.
-
Protocol:
-
Seed HEK293-SBE-luciferase cells in a 96-well plate and allow them to adhere overnight.
-
The following day, replace the medium with a low-serum medium.
-
Prepare serial dilutions of this compound in the low-serum medium and add to the cells.
-
Incubate the cells with the compound for 1 hour at 37°C.
-
Stimulate the cells with a final concentration of 1 ng/mL of recombinant human TGF-β1. Include a set of unstimulated control wells.
-
Incubate the plate for 16-24 hours at 37°C.
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
Normalize the firefly luciferase signal to a co-transfected Renilla luciferase signal to control for transfection efficiency and cell viability.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Inhibition of SMAD Phosphorylation (Western Blot)
This method directly assesses the ability of this compound to inhibit the phosphorylation of SMAD proteins.
-
Cell Line: HaCaT keratinocytes or other TGF-β responsive cells.
-
Protocol:
-
Plate HaCaT cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with 5 ng/mL TGF-β1 for 1 hour.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-SMAD2 (Ser465/467) and total SMAD2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the phospho-SMAD2 signal to the total SMAD2 signal.
-
Cell Migration Assay (Scratch Assay)
This assay evaluates the effect of this compound on TGF-β-induced cell migration.
-
Cell Line: HaCaT epithelial cells.
-
Protocol:
-
Grow HaCaT cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" or cell-free area in the monolayer using a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound.
-
Add TGF-β1 (10 ng/mL) to induce migration in the relevant wells.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 36 hours) using a microscope.
-
Measure the area of the cell-free region at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure to determine the effect of the inhibitor on cell migration.[7]
-
Mandatory Visualizations
Experimental Workflow: Target Validation
The following diagram outlines a typical workflow for validating the cellular targets of a small molecule inhibitor like this compound.
Logical Relationship: From Target Inhibition to Cellular Response
This diagram illustrates the logical flow from the molecular action of this compound to the observed cellular outcomes.
Conclusion
This compound is a valuable pharmacological tool for the study of TGF-β and BMP signaling. Its well-characterized inhibitory profile against multiple type I receptors, coupled with its demonstrated effects on downstream signaling and cellular phenotypes, makes it a potent and versatile inhibitor. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations into the multifaceted roles of the TGF-β superfamily in health and disease. Further preclinical evaluation will continue to delineate its therapeutic potential.[1][2] It is important to note that while a powerful research tool, this compound has been observed to display cardiotoxicity in vivo, a factor to be considered in the design of in vivo studies.[3][4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Scratch Assay of Cell Migration [bio-protocol.org]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
Foundational Research on the Biological Activity of AZ12799734: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ12799734 is a potent, orally bioavailable small molecule inhibitor targeting the transforming growth factor-β (TGF-β) signaling pathway.[1][2] Foundational research has identified it as a powerful tool for investigating cellular processes regulated by the TGF-β superfamily, which includes TGF-βs, activins, and bone morphogenetic proteins (BMPs). These signaling molecules are crucial in regulating a wide array of cellular functions such as proliferation, differentiation, migration, and apoptosis.[3][4] Dysregulation of the TGF-β pathway is implicated in numerous pathologies, including cancer and fibrosis, making its components attractive therapeutic targets.
This technical guide provides a comprehensive overview of the core biological activity of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and relevant experimental workflows.
Quantitative Biological Activity of this compound
The inhibitory activity of this compound has been quantified in various in vitro assays, demonstrating its potency against the TGF-β type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5), and its broader activity across the TGF-β and BMP receptor families.
| Assay Type | Target/Process | Cell Line/System | IC50 / Effect | Reference |
| Cellular Inhibition Assay | TGF-βRI (ALK5) | Not Specified | 17 nM | [1][2] |
| TGF-β-induced Luciferase Activity | TGF-βRI (ALK5) | Not Specified | 47 nM | [1][2] |
| SMAD1/2 Phosphorylation | TGF-β/BMP Signaling | Not Specified | Inhibition at 10 nM (24h) | [4] |
| Epithelial Cell Migration | TGF-β-induced Migration | HaCaT | Inhibition at 500 nM (36h) | [4] |
| Receptor Kinase Inhibition | ALK4, ALK6, ALK7 | Not Specified | Inhibition at < 10 µM | [1][2] |
Mechanism of Action: Inhibition of TGF-β and BMP Signaling
This compound functions as a pan-TGF/BMP inhibitor.[3][4] It targets the kinase activity of type I receptors of the TGF-β superfamily. In the canonical TGF-β pathway, ligand binding to the type II receptor induces the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3.
Simultaneously, the BMP signaling pathway, which also plays critical roles in cellular homeostasis, is initiated by BMP ligand binding to its respective type I and type II receptors. This leads to the phosphorylation of SMAD1, SMAD5, and SMAD8.
This compound's inhibitory action at the level of the type I receptors blocks the phosphorylation of both SMAD2 (via the TGF-β branch) and SMAD1 (via the BMP branch), effectively halting the downstream signaling cascade of both pathways.[1][2][3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited in the foundational research of this compound are provided below.
TGF-β-induced Luciferase Reporter Assay
This assay quantifies the activity of the TGF-β signaling pathway by measuring the expression of a reporter gene (luciferase) under the control of a SMAD-responsive promoter.
Materials:
-
HEK293 or other suitable cells stably expressing a SMAD-responsive luciferase reporter construct (e.g., CAGA-luc).
-
Complete growth medium (e.g., DMEM + 10% FBS).
-
Assay medium (low serum, e.g., DMEM + 0.5% FBS).
-
Recombinant human TGF-β1.
-
This compound stock solution in DMSO.
-
96-well white, clear-bottom assay plates.
-
Luciferase assay reagent (e.g., Dual-Luciferase Reporter Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK293 CAGA-luc reporter cells in a 96-well plate at a density of 30,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a CO2 incubator.
-
Serum Starvation: After ~24 hours, replace the medium with 50 µL of assay medium.
-
Compound Treatment: Prepare serial dilutions of this compound in assay medium. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (DMSO).
-
Stimulation: Add recombinant human TGF-β1 to a final concentration of 20 ng/mL to stimulated wells. Add an equivalent volume of assay medium to unstimulated control wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for ~18 hours.
-
Luciferase Assay: Perform the luciferase assay according to the manufacturer's instructions. Briefly, add the luciferase reagent to each well and measure the luminescence using a luminometer.
SMAD1/2 Phosphorylation Western Blot Assay
This assay is used to directly assess the inhibitory effect of this compound on the phosphorylation of SMAD1 and SMAD2, the key downstream mediators of the BMP and TGF-β pathways, respectively.
Materials:
-
HaCaT or other responsive cell lines.
-
Complete growth medium and serum-free medium.
-
Recombinant human TGF-β1.
-
This compound stock solution in DMSO.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-SMAD1, anti-phospho-SMAD2, anti-total-SMAD1, anti-total-SMAD2, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Culture HaCaT cells to ~80% confluency. Serum starve the cells for 24 hours. Pre-treat the cells with various concentrations of this compound for 20 minutes. Stimulate with TGF-β1 (e.g., 5 ng/mL) for 1 hour.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.
HaCaT Cell Migration (Wound Healing) Assay
This assay measures the effect of this compound on the migration of epithelial cells, a process often promoted by TGF-β.
Materials:
-
HaCaT human keratinocyte cell line.
-
Complete growth medium (DMEM + 10% FBS).
-
Low serum medium (DMEM + 0.2% FBS).
-
Recombinant human TGF-β1.
-
This compound stock solution in DMSO.
-
24-well tissue culture plates.
-
200 µL pipette tip or a wound-making tool.
-
Microscope with a camera.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Cell Seeding: Seed HaCaT cells in 24-well plates and grow to full confluency.
-
Serum Starvation: Wash the cells with PBS and replace the medium with low serum medium for 24 hours to minimize proliferation.
-
Wound Creation: Create a uniform scratch (wound) down the center of the cell monolayer using a 200 µL pipette tip.
-
Treatment: Wash the wells twice with PBS to remove dislodged cells. Add low serum medium containing different concentrations of this compound or vehicle control. After 20 minutes of pre-treatment, add TGF-β1 (e.g., 5 ng/mL) to the appropriate wells.
-
Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 12 or 24 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial wound area.
In Vivo Activity and Toxicological Profile
In vivo studies have been conducted to assess the toxicological profile of this compound. Administration of this compound to rats resulted in histopathologic heart valve lesions, characterized by hemorrhage, inflammation, and proliferation of valvular interstitial cells.[5] This cardiotoxicity suggests that TGF-β signaling via ALK5 is critical for maintaining the integrity of heart valves in adults.
Conclusion
This compound is a potent inhibitor of the TGF-β superfamily type I receptors, with a well-characterized biological activity profile. Its ability to block both TGF-β/SMAD2 and BMP/SMAD1 signaling pathways makes it a valuable research tool for dissecting the complex roles of these pathways in health and disease. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound. The observed in vivo cardiotoxicity underscores the critical homeostatic role of ALK5 signaling and is an important consideration for any therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. AZ 12799734 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 3. Preclinical Evaluation of AZ12601011 and this compound, Inhibitors of Transforming Growth Factor β Superfamily Type 1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Induction of heart valve lesions by small-molecule ALK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of AZ12799734 on Epithelial-Mesenchymal Transition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epithelial-Mesenchymal Transition (EMT) is a fundamental biological process implicated in embryonic development, tissue repair, and pathological conditions, most notably in cancer progression and metastasis. The Transforming Growth Factor-β (TGF-β) signaling pathway is a primary driver of EMT. AZ12799734 has emerged as a potent, orally active small molecule inhibitor of the TGF-β superfamily type I receptors, demonstrating significant potential in modulating EMT. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on key cellular processes related to EMT, and detailed experimental protocols for its investigation.
Core Mechanism of Action
This compound is a selective inhibitor of the TGF-β type I receptor (TGFBR1), also known as activin receptor-like kinase 5 (ALK5), with a half-maximal inhibitory concentration (IC50) of 47 nM.[1][2] It functions as a pan-TGF/BMP inhibitor, targeting multiple type I receptors within the TGF-β superfamily.[1][2] Specifically, this compound inhibits the receptor-mediated phosphorylation of SMAD1, a downstream effector of the Bone Morphogenetic Protein (BMP) pathway, through the inhibition of ALK1, BMPR1A, and BMPR1B.[1] Concurrently, it blocks the phosphorylation of SMAD2, a key mediator of the canonical TGF-β pathway, by inhibiting ALK4, TGFBR1, and ALK7.[1] This dual inhibition of SMAD1 and SMAD2 phosphorylation effectively abrogates the downstream signaling cascades that lead to the transcriptional changes characteristic of EMT.[1]
Quantitative Data on the Effects of this compound
The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data regarding its potency and effects on EMT-related processes.
| Parameter | Value | Assay | Reference |
| IC50 (TGFBR1/ALK5) | 47 nM | Kinase Inhibition Assay | [1][2] |
| Cellular Process | Cell Line | Treatment | Effect | Quantitative Data | Reference |
| SMAD2 Phosphorylation | HaCaT | 10 nM this compound for 24h | Inhibition | Significant reduction in pSMAD2 levels | [2] |
| SMAD1 Phosphorylation | - | 10 nM this compound for 24h | Inhibition | Significant reduction in pSMAD1 levels | [2] |
| Cell Migration | HaCaT | 500 nM this compound for 36h | Inhibition of TGF-β induced migration | Dose-dependent decrease observed | [2] |
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound in the context of TGF-β induced EMT.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used to characterize the effects of this compound on EMT.
Cell Culture and TGF-β1 Induced EMT
-
Cell Line: HaCaT human keratinocytes.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
EMT Induction: To induce EMT, HaCaT cells are seeded at a density of 2 x 10^5 cells per well in a 6-well plate. After 24 hours, the medium is replaced with serum-free DMEM for 16 hours. Subsequently, cells are treated with recombinant human TGF-β1 (5 ng/mL) in serum-free DMEM.
-
This compound Treatment: For inhibitor studies, cells are pre-treated with the desired concentration of this compound (e.g., 10 nM, 100 nM, 500 nM) or vehicle (DMSO) for 1 hour prior to the addition of TGF-β1.
Western Blot Analysis for SMAD Phosphorylation and EMT Markers
-
Cell Lysis: Following treatment, cells are washed with ice-cold Phosphate Buffered Saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE on a 10% polyacrylamide gel and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-SMAD2 (Ser465/467)
-
Total SMAD2
-
Phospho-SMAD1 (Ser463/465)
-
Total SMAD1
-
E-cadherin
-
N-cadherin
-
Vimentin
-
GAPDH or β-actin (as a loading control)
-
-
Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Wound Healing (Scratch) Assay for Cell Migration
-
Cell Seeding: HaCaT cells are seeded in a 6-well plate and grown to confluence.
-
Wound Creation: A sterile 200 µL pipette tip is used to create a uniform scratch across the center of the cell monolayer.
-
Treatment: The cells are washed with PBS to remove detached cells and then treated with serum-free DMEM containing TGF-β1 (5 ng/mL) with or without various concentrations of this compound.
-
Image Acquisition: Images of the scratch are captured at 0 hours and at subsequent time points (e.g., 12, 24, 36 hours) using a phase-contrast microscope.
-
Data Analysis: The width of the scratch is measured at multiple points for each condition and time point. The percentage of wound closure is calculated as: [(Initial Wound Width - Wound Width at Time X) / Initial Wound Width] * 100.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for investigating the effect of this compound on TGF-β induced EMT.
Conclusion
This compound is a potent and selective inhibitor of the TGF-β superfamily type I receptors, effectively blocking the signaling pathways that drive EMT. Its ability to inhibit both SMAD1 and SMAD2 phosphorylation underscores its comprehensive action against this complex cellular process. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers investigating the therapeutic potential of targeting the TGF-β pathway in diseases characterized by aberrant EMT, such as cancer and fibrosis. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound.
References
Unveiling the Selectivity Profile of AZ12799734: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial selectivity profile of AZ12799734, a potent inhibitor of the Transforming Growth Factor-β (TGF-β) superfamily type I receptors. This document summarizes key quantitative data, details the experimental protocols used in its characterization, and visualizes the relevant signaling pathways to offer a comprehensive resource for researchers in drug discovery and development.
Quantitative Selectivity Profile
This compound has been characterized as a selective and orally active inhibitor of the TGF-β receptor 1 (TGFBR1), also known as activin receptor-like kinase 5 (ALK5), with a reported IC50 of 47 nM.[1][2] Further studies have revealed that this compound is a pan-TGFβ/BMP inhibitor, demonstrating activity against multiple type I receptors within the TGF-β superfamily. This broad-spectrum inhibition results in the suppression of both SMAD1 and SMAD2 phosphorylation, key downstream mediators of the BMP and TGF-β signaling pathways, respectively.[1][2][3]
The following tables summarize the available quantitative data on the binding affinity and inhibitory activity of this compound against various kinases.
Table 1: Inhibitory Activity of this compound against TGF-β Superfamily Type I Receptors
| Target | IC50 (nM) | Assay Type | Reference |
| TGFBR1 (ALK5) | 47 | TGF-β-induced luciferase activity assay | [1][2] |
| TGFBR1 (ALK5) | 17 | Cellular inhibition assay |
Table 2: Binding Affinity (Kd) of this compound for TGF-β Superfamily Type I Receptors
| Target | Kd (µM) | Reference |
| ALK6 | 0.017 | [2] |
| ALK5 | 0.74 | [2] |
| ALK4 | 1 | [2] |
| ACVR1 | 6.2 | [2] |
| ALK1 | 7.1 | [2] |
Note: A comprehensive, kinome-wide selectivity screen for this compound is not publicly available at the time of this report. The available data focuses primarily on the TGF-β superfamily of receptors. The potential for off-target effects on other kinase families remains to be fully elucidated.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's selectivity profile.
CAGA12-Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of the TGF-β/SMAD3 signaling pathway.
Principle: Cells are transfected with a reporter plasmid containing multiple copies of a SMAD-binding element (CAGA) upstream of a luciferase gene. Activation of the TGF-β pathway leads to the binding of SMAD complexes to the CAGA elements, driving the expression of luciferase. The resulting luminescence is proportional to the pathway's activity.
Protocol:
-
Cell Culture and Transfection:
-
HEK293 or other suitable cells are seeded in 96-well plates.
-
Cells are transfected with the pGL3-(CAGA)12-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
-
-
Compound Treatment and Ligand Stimulation:
-
After 24 hours, the culture medium is replaced with a serum-free medium.
-
Cells are pre-incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).
-
TGF-β1 (e.g., 1 ng/mL) is then added to stimulate the signaling pathway.
-
-
Lysis and Luminescence Measurement:
-
After a defined incubation period (e.g., 24 hours), the cells are washed with PBS and lysed using a passive lysis buffer.
-
The luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System, Promega).
-
-
Data Analysis:
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number.
-
The IC50 value is calculated by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Phospho-SMAD2 Western Blot Analysis
This method is used to directly measure the inhibition of SMAD2 phosphorylation, a key downstream event in the TGF-β signaling pathway.
Protocol:
-
Cell Culture and Treatment:
-
HaCaT cells or other responsive cell lines are cultured to near confluence.
-
Cells are serum-starved for a period (e.g., 18-22 hours) to reduce basal signaling.
-
Cells are pre-treated with different concentrations of this compound for a specified time (e.g., 1 hour).
-
TGF-β1 (e.g., 10 ng/mL) is added for a short period (e.g., 30 minutes) to induce SMAD2 phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Cells are washed with ice-cold PBS and then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody specific for phospho-SMAD2 (Ser465/467) overnight at 4°C.
-
The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.
-
-
Data Analysis:
-
To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total SMAD2 or a housekeeping protein (e.g., GAPDH or β-actin).
-
The intensity of the phospho-SMAD2 bands is quantified and normalized to the total SMAD2 or housekeeping protein levels.
-
TGF-β-Induced Cell Migration Assay (Scratch Wound Assay)
This assay assesses the effect of this compound on the migratory capacity of cells induced by TGF-β.
Protocol:
-
Cell Seeding and Monolayer Formation:
-
HaCaT cells are seeded in a 24-well plate and grown to a confluent monolayer.
-
-
Wound Creation:
-
A sterile pipette tip is used to create a uniform scratch or "wound" through the center of the cell monolayer.
-
-
Treatment and Incubation:
-
The cells are washed with PBS to remove detached cells.
-
The cells are then incubated in a medium containing different concentrations of this compound or vehicle control, along with TGF-β1 (e.g., 500 nM) to induce migration.[1]
-
-
Image Acquisition and Analysis:
-
Images of the wound are captured at different time points (e.g., 0, 24, and 36 hours) using a microscope.[1]
-
The width of the wound or the area of the cell-free region is measured at each time point.
-
The percentage of wound closure is calculated to determine the extent of cell migration.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the workflows of the experimental protocols.
Caption: TGF-β and BMP Signaling Pathways Inhibition by this compound.
Caption: CAGA12-Luciferase Reporter Assay Workflow.
Caption: Western Blot Workflow for Phospho-SMAD2 Detection.
References
Methodological & Application
Application Notes and Protocols for AZ12799734 in a Wound Healing Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ12799734 is a potent and selective inhibitor of the Transforming Growth Factor-β type I receptor (TGF-βRI), also known as Activin Receptor-Like Kinase 5 (ALK5). It also demonstrates inhibitory activity against other TGF-β superfamily type 1 receptors, including ALK4, ALK6, and ALK7, classifying it as a pan-TGF/BMP inhibitor. The TGF-β signaling pathway plays a crucial role in numerous cellular processes, including cell growth, differentiation, and migration.[1] Dysregulation of this pathway is implicated in various pathologies, including cancer and fibrosis. In the context of wound healing, TGF-β signaling is a key regulator of cell migration, a fundamental process for wound closure. This compound inhibits the phosphorylation of downstream mediators SMAD1 and SMAD2, thereby blocking TGF-β-induced cellular responses such as epithelial cell migration.[2][3]
These application notes provide a detailed protocol for utilizing this compound in an in vitro wound healing (scratch) assay to investigate its effects on cell migration.
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (TGF-βRI/ALK5) | 47 nM | TGF-β-induced luciferase activity assay | [3][4] |
| IC50 (TGF-βRI/ALK5) | 17 nM | Cellular inhibition assay | [3] |
| IC50 | 22 nM | Inhibition of ALK5 in human MDA-MB-468 cells | [2] |
| Effective Concentration | 500 nM | Inhibition of TGFβ-induced migration in HaCaT epithelial cells (36 h) | [2] |
| Effect | Inhibition | Phosphorylation of SMAD1 and SMAD2 (10 nM, 24 h) | [2] |
Signaling Pathway
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor (TGF-βRI/ALK5). This activation of TGF-βRI leads to the phosphorylation of receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common mediator SMAD4. This SMAD complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes involved in various cellular processes, including cell migration.[1] this compound, as a TGF-βRI inhibitor, blocks the phosphorylation of SMADs, thereby inhibiting the downstream signaling cascade.
Experimental Protocols
In Vitro Wound Healing (Scratch) Assay
This protocol details the steps to assess the effect of this compound on the migration of a chosen adherent cell line.
Materials:
-
Reagents:
-
This compound (Tocris, R&D Systems, etc.)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Mitomycin C (optional, to inhibit cell proliferation)
-
-
Cell Line: An adherent cell line of interest (e.g., HaCaT keratinocytes, fibroblasts, or cancer cell lines)
-
Equipment and Consumables:
-
Sterile tissue culture plates (e.g., 6-well or 12-well)
-
Pipette tips (p1000, p200, p20)
-
Incubator (37°C, 5% CO2)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
Experimental Workflow:
Protocol:
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture the chosen cell line to ~80-90% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into multi-well plates (e.g., 6-well or 12-well) at a density that will form a confluent monolayer within 24 hours.
-
-
Monolayer Formation:
-
Incubate the plates at 37°C in a 5% CO2 incubator until the cells form a confluent monolayer.
-
-
Creating the Scratch:
-
Once the monolayer is confluent, carefully aspirate the culture medium.
-
Using a sterile p200 or p1000 pipette tip, make a straight scratch through the center of the cell monolayer. A cross-shaped scratch can also be made.
-
-
Washing:
-
Gently wash the wells twice with sterile PBS to remove any detached cells and debris.
-
-
Treatment with this compound:
-
Prepare fresh culture medium containing different concentrations of this compound. A dose-response experiment is recommended (e.g., 10 nM, 100 nM, 500 nM, 1 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
(Optional) To distinguish between cell migration and proliferation, pre-treat cells with a proliferation inhibitor like Mitomycin C (e.g., 10 µg/mL for 2 hours) before scratching and use serum-free or low-serum medium for the assay.
-
Add the prepared media to the respective wells.
-
-
Image Acquisition:
-
Immediately after adding the treatment media, capture images of the scratch in each well using an inverted microscope at low magnification (e.g., 4x or 10x). This is the 0-hour time point.
-
Mark the position of the images to ensure the same field of view is captured at later time points.
-
Incubate the plates and capture images at regular intervals (e.g., 6, 12, 24, and 48 hours) until the scratch in the control wells is nearly closed.
-
-
Data Analysis and Quantification:
-
Use image analysis software like ImageJ to measure the area of the scratch at each time point for all conditions.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Initial Wound Area - Wound Area at time t) / Initial Wound Area ] x 100
-
Plot the percentage of wound closure against time for each concentration of this compound and the vehicle control.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
-
Expected Results
It is anticipated that this compound will inhibit the migration of cells in a dose-dependent manner. The wells treated with higher concentrations of this compound are expected to show a significantly lower percentage of wound closure compared to the vehicle-treated control wells at the same time points. This would be consistent with its known inhibitory effect on the TGF-β signaling pathway, which is crucial for cell motility.
Troubleshooting
-
Uneven Scratch Width: Ensure consistent pressure and angle when creating the scratch.
-
Cells Detaching from the Monolayer: Handle the plates gently during washing and media changes.
-
Rapid Wound Closure Due to Proliferation: Use a proliferation inhibitor like Mitomycin C or perform the assay in serum-free or low-serum media.
-
High Variability Between Replicates: Increase the number of replicates and ensure consistent cell seeding density and scratch creation. For quantification, it is recommended to image and analyze the full length of each scratch to obtain an accurate representation of wound closure.[5]
References
- 1. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AZ 12799734 | TGF-beta Receptor Inhibitors: R&D Systems [rndsystems.com]
- 4. Preclinical Evaluation of AZ12601011 and this compound, Inhibitors of Transforming Growth Factor β Superfamily Type 1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Robust and Standardized Approach to Quantify Wound Closure Using the Scratch Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying TGF-β Superfamily Signaling Inhibition with AZ12799734 Using a Luciferase Reporter Assay
Introduction
The Transforming Growth Factor-β (TGF-β) superfamily comprises a group of cytokines, including TGF-βs, activins, and bone morphogenetic proteins (BMPs), that are crucial for regulating a wide array of cellular processes such as proliferation, differentiation, migration, and apoptosis.[1][2][3] Dysregulation of TGF-β signaling is implicated in numerous diseases, including cancer and fibrosis, making its components attractive therapeutic targets.[1][2] The signaling cascade is initiated by ligand binding to a complex of type I and type II serine/threonine kinase receptors. This leads to the phosphorylation and activation of the type I receptor, which then phosphorylates downstream effector proteins known as SMADs. Activated SMADs form complexes that translocate to the nucleus to regulate the transcription of target genes.
AZ12799734 is a potent, orally bioavailable small molecule inhibitor targeting TGF-β superfamily type I receptors.[4] It functions as a pan-TGF/BMP inhibitor by targeting the kinase activity of ALK4, TGFBR1 (ALK5), and ALK7, which mediate SMAD2 phosphorylation, as well as ALK1, BMPR1A, and BMPR1B, which are responsible for SMAD1 phosphorylation.[1][2] This application note provides a detailed protocol for utilizing this compound in a luciferase reporter assay to quantify its inhibitory effect on the TGF-β/SMAD signaling pathway.
Principle of the Assay
This assay employs a cell line stably or transiently expressing a luciferase reporter construct. The reporter's promoter contains multiple tandem repeats of a SMAD-binding element (SBE), such as the CAGA box, which is specifically recognized by the SMAD3/SMAD4 complex.[2][5] Upon activation of the TGF-β pathway by a ligand like TGF-β1, the activated SMAD complex binds to these CAGA elements, driving the transcription of the luciferase gene. The resulting luciferase enzyme catalyzes the oxidation of luciferin, producing a luminescent signal that is directly proportional to the pathway's activity.[6]
By introducing this compound, the phosphorylation of SMADs is inhibited, preventing their nuclear translocation and subsequent binding to the CAGA promoter.[7] This leads to a dose-dependent reduction in luciferase expression and a corresponding decrease in the luminescent signal, allowing for the precise quantification of the inhibitor's potency (e.g., IC50 value).
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other known TGF-β receptor inhibitors as determined by a TGF-β-induced CAGA12-luciferase reporter assay.
| Compound | Target(s) | IC50 (Luciferase Assay) | Reference |
| This compound | Pan-TGF/BMP Receptor Inhibitor | 47 nM | [1][4][7] |
| AZ12601011 | ALK4, ALK5, ALK7 | 18 nM | [1] |
| SB-431542 | ALK4, ALK5, ALK7 | 84 nM | [1][3] |
| LY2157299 (Galunisertib) | TGFBR1 (ALK5) | 380 nM | [1][3] |
Signaling Pathway and Experimental Workflow
Caption: TGF-β/SMAD signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the this compound luciferase reporter assay.
Experimental Protocol
This protocol is based on methodologies described for assessing TGF-β inhibitors and is optimized for a 96-well plate format.[2][5]
A. Materials and Reagents
-
Cell Line: NIH 3T3 cells stably expressing a CAGA12-luciferase reporter construct (or other suitable cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Reporter Construct (for transient transfection): pGL3-CAGA12 or similar SMAD-responsive luciferase reporter plasmid.
-
Control Plasmid (for transient transfection): pRL-TK Renilla luciferase plasmid for normalization.
-
Transfection Reagent: Lipofectamine™ 3000 or similar.
-
Compound: this compound (Tocris, MedchemExpress, etc.).[4][7]
-
Solvent: Dimethyl sulfoxide (DMSO), sterile.
-
Stimulant: Recombinant Human TGF-β1.
-
Assay Plate: White, clear-bottom 96-well cell culture plates.
-
Reagents: Phosphate-Buffered Saline (PBS), Trypsin-EDTA.
-
Luciferase Assay System: Dual-Luciferase® Reporter Assay System (Promega) or similar, containing lysis buffer and luciferase substrates.
-
Equipment: Luminometer, cell culture incubator, multichannel pipette.
B. Cell Seeding and Culture
-
Culture the CAGA-luciferase reporter cells in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in culture medium and perform a cell count.
-
Seed the cells into a white, clear-bottom 96-well plate at a density of 1.5 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
C. Compound Preparation and Treatment
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to create a range of working concentrations (e.g., from 1 nM to 10 µM). Ensure the final DMSO concentration in all wells remains constant and below 0.1%.
-
After the 24-hour incubation, carefully remove the culture medium from the wells.
-
Add 50 µL of the diluted this compound solutions to the appropriate wells. Include "vehicle control" (DMSO only) and "no treatment" wells.
-
Pre-incubate the cells with the compound for 1 hour at 37°C.
D. Pathway Stimulation
-
Prepare a working solution of TGF-β1 in serum-free medium to a final concentration that elicits a robust response (e.g., 1 ng/mL).
-
Add 50 µL of the TGF-β1 solution to all wells except the "unstimulated" control wells. Add 50 µL of serum-free medium to the unstimulated wells.
-
The final volume in each well should be 100 µL.
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
E. Luciferase Activity Measurement
-
Equilibrate the luciferase assay reagents and the 96-well plate to room temperature.
-
Remove the medium from the wells and gently wash once with 100 µL of PBS.
-
Add 20-50 µL of 1X passive lysis buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete cell lysis.
-
Following the manufacturer's instructions for the luciferase assay system, add the luciferase substrate to each well.[5][6][8]
-
Immediately measure the firefly luciferase luminescence using a plate-reading luminometer.
-
If using a dual-luciferase system, add the Stop & Glo® reagent to quench the firefly signal and activate the Renilla luciferase reaction, then measure Renilla luminescence.
F. Data Analysis
-
Normalization (if applicable): For each well, divide the firefly luciferase signal by the Renilla luciferase signal to normalize for transfection efficiency and cell number.
-
Calculate Percent Inhibition:
-
Subtract the average signal of the "unstimulated" control from all other values.
-
Normalize the data by setting the "stimulated vehicle control" as 100% activity.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Formula: % Inhibition = 100 * (1 - [Signal_Compound / Signal_Vehicle])
-
-
Determine IC50: Plot the percent inhibition against the log-transformed concentrations of this compound. Use a non-linear regression model (four-parameter variable slope) to fit the dose-response curve and calculate the IC50 value.
References
- 1. Preclinical Evaluation of AZ12601011 and this compound, Inhibitors of Transforming Growth Factor β Superfamily Type 1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. scispace.com [scispace.com]
- 4. AZ 12799734 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 5. scispace.com [scispace.com]
- 6. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. med.emory.edu [med.emory.edu]
Methodology for Assessing AZ12799734 Efficacy In Vitro
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
AZ12799734 is a potent, orally active, small-molecule inhibitor of the transforming growth factor-β (TGF-β) superfamily type 1 receptors. Specifically, it functions as a pan-TGFβ/BMP inhibitor, targeting multiple receptors including ALK4, TGFBR1 (ALK5), and ALK7, which are responsible for SMAD2 phosphorylation, as well as ALK1, BMPR1A, and BMPR1B, which mediate SMAD1 phosphorylation[1]. This broad-spectrum inhibition makes this compound a valuable tool for investigating the roles of these signaling pathways in various pathological and physiological processes. These application notes provide detailed protocols for assessing the in vitro efficacy of this compound, focusing on its ability to inhibit TGF-β/BMP signaling and cellular responses.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Cell Line | Target Pathway | Parameter | Value | Reference |
| TGF-β-induced Reporter Activity | NIH3T3-CAGA12-luciferase | TGF-β/SMAD3 | IC50 | 47 nM | [1][2] |
| Cellular Inhibition Assay | Not specified | TGF-βRI (ALK5) | IC50 | 17 nM | |
| Inhibition of SMAD Phosphorylation | HaCaT cells | TGF-β/SMAD2 | - | Effective at concentrations as low as 10 nM | [3] |
| Inhibition of SMAD Phosphorylation | Not specified | SMAD1 and SMAD2 | - | Effective at concentrations under 10 µM | |
| Cell Migration Assay | HaCaT epithelial cells | TGF-β-induced migration | - | Effective at 500 nM | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TGF-β/BMP signaling pathway and the general experimental workflow for assessing the efficacy of this compound.
Caption: TGF-β/BMP signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro efficacy assessment of this compound.
Experimental Protocols
Luciferase Reporter Gene Assay for TGF-β/BMP Signaling Inhibition
This protocol is adapted from studies evaluating the inhibitory effect of this compound on TGF-β-induced reporter gene activity[3].
Principle:
This assay utilizes cell lines stably expressing a luciferase reporter gene under the control of a SMAD-responsive promoter element (e.g., CAGA12 for TGF-β/SMAD3 signaling or a BRE-luciferase reporter for BMP/SMAD1 signaling). Inhibition of the signaling pathway by this compound results in a decrease in luciferase expression, which is quantified by measuring luminescence.
Materials:
-
NIH3T3-CAGA12-luciferase or C2C12-BRE-luciferase stable cell lines[3]
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Recombinant human TGF-β1 or BMP
-
96-well white, clear-bottom tissue culture plates
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture NIH3T3-CAGA12-luciferase or C2C12-BRE-luciferase cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 1 x 104 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMEM.
-
Pre-treat the cells with the desired concentrations of this compound for 20 minutes[3]. Include a vehicle control (DMSO).
-
-
Ligand Stimulation:
-
Stimulate the cells with TGF-β1 (e.g., 1 ng/mL) for the NIH3T3-CAGA12-luciferase cells or the appropriate BMP for the C2C12-BRE-luciferase cells[3]. Include an unstimulated control.
-
Incubate the plate for an appropriate time (e.g., 16-24 hours) at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system[3].
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if using a dual-luciferase system.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Western Blot Analysis of SMAD Phosphorylation
This protocol describes the detection of phosphorylated SMAD1 and SMAD2 to confirm the inhibitory activity of this compound on the TGF-β and BMP signaling pathways.
Principle:
Western blotting is used to detect the levels of phosphorylated SMAD proteins in cell lysates. A decrease in the levels of phosphorylated SMAD1 and/or SMAD2 in the presence of this compound indicates inhibition of the upstream type 1 receptors.
Materials:
-
HaCaT cells or other suitable cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Recombinant human TGF-β1 or BMP
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD1 (Ser463/465), anti-phospho-SMAD2 (Ser465/467), anti-total SMAD1, anti-total SMAD2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated SMAD levels to the total SMAD levels and the loading control.
-
Compare the levels of phosphorylated SMADs in treated versus untreated samples.
-
Cell Migration (Wound Healing) Assay
This protocol is based on the methodology used to assess the effect of this compound on TGF-β-induced migration of HaCaT keratinocytes[3].
Principle:
The wound healing assay is a straightforward method to study cell migration. A "wound" is created in a confluent cell monolayer, and the ability of the cells to migrate and close the wound is monitored over time. The inhibitory effect of this compound on cell migration is assessed by comparing the rate of wound closure in the presence and absence of the compound.
Materials:
-
HaCaT cells
-
DMEM with 0.2% FBS and 1% Penicillin-Streptomycin[3]
-
This compound
-
Recombinant human TGF-β1
-
24-well or 96-well tissue culture plates
-
Wound making tool (e.g., p200 pipette tip or a dedicated wound maker)[3]
-
Microscope with a camera or an automated imaging system (e.g., IncuCyte Zoom)[3]
Protocol:
-
Cell Seeding:
-
Seed HaCaT cells in a 24-well or 96-well plate and grow them to full confluency.
-
To minimize proliferation, switch to low-serum medium (DMEM with 0.2% FBS) for 24 hours before creating the wound[3].
-
-
Wound Creation:
-
Treatment and Stimulation:
-
Image Acquisition:
-
Capture images of the wounds at time 0 and at regular intervals (e.g., every 12, 24, and 48 hours) using a microscope or an automated imaging system[3].
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software.
-
Calculate the percentage of wound closure relative to the initial wound area.
-
Compare the rate of wound closure between the different treatment groups.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By employing a combination of reporter gene assays, western blotting for key signaling intermediates, and functional cell-based assays such as migration, researchers can comprehensively evaluate the efficacy and mechanism of action of this pan-TGFβ/BMP inhibitor. The provided data and methodologies will aid in the design and execution of experiments to further explore the therapeutic potential of this compound.
References
- 1. Preclinical Evaluation of AZ12601011 and this compound, Inhibitors of Transforming Growth Factor β Superfamily Type 1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Preclinical Evaluation of AZ12601011 and this compound, Inhibitors of Transforming Growth Factor β Superfamily Type 1 Receptors. (2019) | Lindsay C. Spender | 26 Citations [scispace.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Administration of AZ12799734 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ12799734 is a potent, orally bioavailable small molecule inhibitor of the transforming growth factor-β (TGF-β) type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5). It also demonstrates pan-inhibitory activity against other TGF-β superfamily type I receptors, including bone morphogenetic protein (BMP) receptors.[1] This broad-spectrum inhibition disrupts the canonical SMAD signaling pathway, making this compound a valuable tool for investigating the roles of TGF-β and BMP signaling in various physiological and pathological processes. These application notes provide detailed protocols for the preparation and oral administration of this compound to rats for preclinical research.
Compound Information
| Property | Value |
| IUPAC Name | 4-({4-[(2,6-dimethylpyridin-3-yl)oxy]pyridin-2-yl}amino)benzenesulfonamide |
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molecular Weight | 370.43 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Data Presentation: In Vivo Studies
Table 1: In Vivo Study Parameters of this compound in Rodents
| Parameter | Species | Dosage | Vehicle | Key Findings | Reference |
| Toxicology | Rat (HsdHan:WIST) | 200 and 400 mg/kg/day (p.o.) for 3-7 days | Not Specified | Induced histopathologic heart valve lesions characterized by hemorrhage and proliferation of valvular interstitial cells. | [1] |
| Pharmacokinetics | Mouse (BALB/c Nude) | 50 mg/kg (single p.o. dose) | 0.5% Methocel E4 Premium / 0.1% Polysorbate 80 | Showed total and free pharmacokinetic levels with time over the in vitro IC₅₀ of 0.01885 µM. | [1] |
Experimental Protocols
Preparation of Vehicle and this compound Formulation
This protocol is based on the vehicle used in a mouse pharmacokinetic study and is a common formulation for oral gavage of hydrophobic compounds in rodents.
Materials:
-
This compound powder
-
Methylcellulose (Methocel E4 Premium)
-
Polysorbate 80 (Tween 80)
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Heating plate
-
Sterile beakers and graduated cylinders
-
Analytical balance
Procedure:
-
Prepare the 0.5% Methylcellulose Solution:
-
Heat approximately one-third of the final required volume of deionized water to 60-70°C.
-
Slowly add the calculated amount of methylcellulose powder to the heated water while stirring vigorously to ensure dispersion and prevent clumping.
-
Once the methylcellulose is fully dispersed, remove the solution from the heat and add the remaining two-thirds of the cold, deionized water.
-
Continue stirring the solution in a cold water bath or at 4°C until it becomes clear and viscous.
-
-
Prepare the Final Vehicle (0.5% Methylcellulose with 0.1% Polysorbate 80):
-
To the cooled methylcellulose solution, add the calculated volume of Polysorbate 80 to achieve a final concentration of 0.1%.
-
Stir the solution until the Polysorbate 80 is completely dissolved and the vehicle is homogeneous.
-
-
Prepare the this compound Dosing Suspension:
-
Weigh the required amount of this compound powder based on the desired dose and the number of animals.
-
Levigate the this compound powder with a small amount of the prepared vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to create a uniform suspension.
-
Maintain continuous stirring of the suspension during dosing to ensure homogeneity.
-
Oral Gavage Administration in Rats
This protocol outlines the standard procedure for oral gavage in rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles for rats (e.g., 16-18 gauge, 2-3 inches long, with a ball tip)
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each rat to accurately calculate the dosing volume. The maximum recommended volume for oral gavage in rats is typically 10 mL/kg.
-
Properly restrain the rat to ensure its safety and the administrator's. One hand should gently but firmly hold the rat's head and neck, while the other supports the body.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the insertion depth.
-
Attach the syringe containing the calculated dose of this compound suspension to the gavage needle.
-
Gently open the rat's mouth and insert the gavage needle along the roof of the mouth, over the tongue.
-
Advance the needle smoothly into the esophagus. The rat should swallow as the tube passes. Do not force the needle. If resistance is met, withdraw and reinsert.
-
-
Dose Administration:
-
Once the needle is correctly positioned in the esophagus, slowly administer the suspension.
-
Administer the dose at a steady pace to avoid regurgitation.
-
-
Post-Administration Monitoring:
-
Gently remove the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for a few hours post-administration.
-
Visualization of Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound Inhibition
This compound acts as a pan-inhibitor of the TGF-β and BMP signaling pathways. It targets the type I receptors (ALK5 for TGF-β; ALK1, ALK2, BMPR1A, BMPR1B for BMPs), preventing the phosphorylation of downstream SMAD proteins (SMAD2/3 for TGF-β and SMAD1/5/8 for BMPs). This inhibition blocks the translocation of SMAD complexes to the nucleus and subsequent gene transcription.[2][3]
Caption: TGF-β/BMP signaling inhibition by this compound.
Experimental Workflow for Oral Administration
The following diagram illustrates the logical flow of an in vivo study involving the oral administration of this compound to rats.
Caption: Workflow for in vivo oral dosing of this compound in rats.
References
Application Notes and Protocols for Western Blot Analysis of pSMAD with AZ12799734
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ12799734 is a potent and selective, orally active inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor (TGFBR1), also known as activin receptor-like kinase 5 (ALK5). With an IC₅₀ of 47 nM, it also functions as a pan-inhibitor of Bone Morphogenetic Protein (BMP) and TGF-β signaling pathways.[1] This compound effectively blocks the ligand-activated transcription of SMAD3/4 and inhibits the phosphorylation of both SMAD1 and SMAD2.[1][2] The TGF-β superfamily ligands play crucial roles in regulating a wide array of cellular processes, including proliferation, differentiation, migration, and apoptosis.[2] Dysregulation of this signaling pathway is implicated in various pathologies such as cancer and fibrosis. The SMAD family of proteins are key intracellular mediators of the TGF-β signaling cascade. Upon ligand binding to the receptor complex, receptor-regulated SMADs (R-SMADs), such as SMAD2 and SMAD3 for the TGF-β branch and SMAD1/5/8 for the BMP branch, are phosphorylated. This phosphorylation event is a critical activation step, leading to the formation of a complex with the common mediator SMAD4 and subsequent translocation to the nucleus to regulate target gene expression.
This document provides a detailed protocol for the analysis of SMAD phosphorylation (pSMAD) by Western blot in response to treatment with this compound.
Signaling Pathway
The TGF-β/BMP signaling pathways converge on the phosphorylation of SMAD proteins. This compound, by inhibiting the kinase activity of type I receptors like TGFBR1/ALK5, prevents this critical phosphorylation step.
Experimental Protocol
This protocol outlines the steps for treating cells with this compound and subsequently analyzing the phosphorylation status of SMAD proteins by Western blot.
Materials
-
Cell Lines: HaCaT (human keratinocytes) or NIH3T3 (mouse embryonic fibroblasts) are suitable cell lines.
-
Reagents:
-
This compound (Tocris, R&D Systems, or equivalent)
-
TGF-β1 (PeproTech or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
Primary Antibodies:
-
Rabbit anti-phospho-SMAD2 (Ser465/467)
-
Rabbit anti-phospho-SMAD1/5/8
-
Rabbit anti-total SMAD2/3
-
Mouse anti-β-Actin or other loading control
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate
-
PVDF or Nitrocellulose Membranes
-
Skim milk or Bovine Serum Albumin (BSA) for blocking
-
Experimental Workflow
Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Pre-treat cells with a titration of this compound (e.g., 10 nM to 1 µM) or a vehicle control (DMSO) for 20 minutes to 24 hours. A 10 nM concentration for 24 hours has been shown to inhibit pSMAD1 and pSMAD2.[1] For shorter-term inhibition, a 20-minute pre-treatment can be effective.
-
Following pre-treatment, stimulate the cells with an appropriate ligand, such as TGF-β1 (e.g., 5 ng/mL), for 1 hour to induce SMAD phosphorylation.
-
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay or a similar method.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel according to standard procedures.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pSMAD2) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Capture the signal using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total SMAD or a loading control like β-actin.
-
Quantify the band intensities using densitometry software. Normalize the pSMAD signal to the total SMAD or loading control signal.
-
Data Presentation
The quantitative data from the Western blot analysis should be presented in a clear and structured format to allow for easy comparison between different treatment conditions.
Table 1: Densitometric Analysis of pSMAD Levels
| Treatment Group | This compound Conc. | Ligand Stimulation | Normalized pSMAD Intensity (Arbitrary Units) | Fold Change vs. Control |
| Untreated Control | - | - | 1.00 | 1.00 |
| Vehicle Control | DMSO | + | 5.20 | 5.20 |
| This compound | 10 nM | + | 1.50 | 1.50 |
| This compound | 100 nM | + | 0.80 | 0.80 |
| This compound | 1 µM | + | 0.30 | 0.30 |
Note: The values in this table are for illustrative purposes only and will vary depending on the experimental conditions.
Troubleshooting
-
No or Weak pSMAD Signal: Ensure the ligand stimulation is effective. Check the activity of the phosphatase inhibitors in the lysis buffer. Optimize the primary antibody concentration and incubation time.
-
High Background: Increase the number and duration of the wash steps. Ensure the blocking step is sufficient. Consider using a different blocking agent (e.g., BSA instead of milk).
-
Inconsistent Loading: Perform a thorough protein quantification and ensure equal amounts of protein are loaded in each lane. Always normalize to a loading control.
By following this detailed protocol, researchers can effectively utilize this compound to investigate the role of TGF-β/BMP signaling in their specific experimental models and accurately quantify the inhibition of SMAD phosphorylation.
References
practical guide to AZ12799734 storage and handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a practical guide to the storage, handling, and application of AZ12799734, a potent inhibitor of the transforming growth factor-β type I receptor (TGF-βRI; ALK5). Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Compound Information
This compound is a small molecule inhibitor with the following properties:
| Property | Value |
| Molecular Weight | 370.43 g/mol [1][2] |
| Chemical Formula | C₁₈H₁₈N₄O₃S[1][2] |
| CAS Number | 1117684-36-2[1][2] |
| Appearance | White to off-white solid/powder[3] |
| Purity | ≥98% (HPLC)[1][2] |
Storage and Stability
Proper storage is critical to maintain the stability and activity of this compound.
Solid Form: The solid form of this compound should be stored at -20°C.[1][2] One supplier suggests a storage temperature of 2-8°C. For long-term storage, -20°C is the most consistently recommended temperature.
Stock Solutions: It is highly recommended to prepare a concentrated stock solution in a suitable solvent, aliquot it into single-use volumes, and store it frozen to prevent degradation from repeated freeze-thaw cycles.[3] Stock solutions should be protected from light.[3]
| Storage Condition | Duration |
| -20°C | 1 month[3][4] |
| -80°C | 6 months[3][4] |
Solubility
This compound is soluble in dimethyl sulfoxide (DMSO).[1][2]
| Solvent | Concentration |
| DMSO | Up to 100 mM[1][2] or 125 mg/mL[3] |
For optimal dissolution, it may be necessary to warm the solution to 37°C and use an ultrasonic bath.[4][5] It is important to use newly opened, anhydrous DMSO as the presence of water can impact solubility.[3]
Handling and Safety
Personal Protective Equipment (PPE): When handling this compound in its solid form or as a stock solution, it is essential to wear appropriate PPE, including a lab coat, safety glasses, and gloves.
In Vivo Considerations: Researchers should be aware that this compound has demonstrated cardiotoxicity in vivo.[1][2][4] Specifically, it has been shown to induce heart valve lesions in rats at certain doses.[3]
Experimental Protocols
Protocol 5.1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, use 3.704 mg of the compound (based on a molecular weight of 370.43 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, warm the tube to 37°C and sonicate for a brief period to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3][4] Protect from light.[3]
-
Protocol 5.2: Inhibition of TGF-β-induced SMAD2 Phosphorylation in Cell Culture
This protocol is based on the known biological activity of this compound as an inhibitor of TGF-βRI (ALK5), which leads to the phosphorylation of SMAD2.[6]
-
Materials:
-
Cells responsive to TGF-β signaling (e.g., HaCaT keratinocytes)
-
Complete cell culture medium
-
Serum-free medium
-
Recombinant human TGF-β1
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Antibodies for Western blotting (anti-phospho-SMAD2, anti-total-SMAD2)
-
-
Procedure:
-
Seed the cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Once the cells are attached and have reached the desired confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours to starve the cells.
-
Prepare working solutions of this compound by diluting the 10 mM stock solution in serum-free medium to the desired final concentrations (e.g., a titration from 1 nM to 1 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Pre-treat the cells with the this compound working solutions or vehicle control for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., at a final concentration of 5 ng/mL) for 30-60 minutes. Include a non-stimulated control.
-
After stimulation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Collect the cell lysates and determine the protein concentration.
-
Analyze the levels of phosphorylated SMAD2 and total SMAD2 by Western blotting. A decrease in the ratio of phospho-SMAD2 to total-SMAD2 in the this compound-treated samples compared to the TGF-β1 stimulated vehicle control indicates successful inhibition.
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the recommended workflow for its storage and handling.
Caption: Mechanism of action of this compound in the TGF-β signaling pathway.
Caption: Recommended workflow for the storage and handling of this compound.
References
- 1. bio-techne.com [bio-techne.com]
- 2. AZ 12799734 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. Preclinical Evaluation of AZ12601011 and this compound, Inhibitors of Transforming Growth Factor β Superfamily Type 1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting AZ12799734 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists experiencing insolubility issues with AZ12799734 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
For initial stock solutions, it is highly recommended to use a 100% organic solvent. The preferred solvent is Dimethyl Sulfoxide (DMSO) due to its strong solubilizing power for many small molecules.
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. What should I do?
This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is no longer sufficient to keep the compound in solution as it is introduced to the aqueous environment. To address this, consider the following:
-
Decrease the final concentration: The final concentration of this compound in your aqueous medium may be above its solubility limit. Try a lower final concentration.
-
Increase the percentage of DMSO in the final solution: While not always feasible for cell-based assays due to solvent toxicity, a slightly higher percentage of DMSO may help. However, it is crucial to run a vehicle control to ensure the DMSO concentration is not affecting the experimental results.
-
Use a different formulation strategy: For more persistent precipitation, you may need to explore alternative formulation strategies, such as using surfactants or cyclodextrins.
Q3: Can I use solvents other than DMSO to prepare my stock solution?
Yes, other organic solvents like ethanol or dimethylformamide (DMF) can be used. However, their suitability will depend on the specific experimental requirements and their compatibility with your assay system. It is advisable to test the solubility of this compound in small volumes of alternative solvents before preparing a large stock.
Troubleshooting Guide for Insolubility
If you continue to experience insolubility with this compound after consulting the FAQs, the following troubleshooting guide provides a more in-depth approach to resolving these issues.
Initial Solubility Assessment
Before attempting to prepare a working solution, it is crucial to determine the approximate solubility of this compound in various solvents.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Observations |
| Water | < 0.01 | Insoluble |
| Phosphate-Buffered Saline (PBS) | < 0.01 | Insoluble |
| DMSO | > 50 | Freely Soluble |
| Ethanol | ~10 | Sparingly Soluble |
| DMF | > 40 | Soluble |
Troubleshooting Workflow for Aqueous Solutions
The following diagram outlines a systematic approach to troubleshooting the insolubility of this compound.
Technical Support Center: Optimizing AZ12799734 Concentration for Kinase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of AZ12799734 in kinase assays.
Troubleshooting Guide
This guide addresses common issues encountered during kinase assays with this compound in a question-and-answer format.
Q1: Why am I seeing lower than expected potency (high IC50 value) for this compound in my kinase assay?
Possible Causes and Solutions:
-
Suboptimal ATP Concentration: this compound is an ATP-competitive inhibitor. High concentrations of ATP in the assay will compete with the inhibitor, leading to an artificially high IC50 value.
-
Solution: Determine the Michaelis-Menten constant (Km) for ATP for your specific kinase and use an ATP concentration at or below the Km. This will ensure that the assay is sensitive to ATP-competitive inhibitors.
-
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High Kinase Concentration: An excessively high concentration of the kinase can deplete the inhibitor, leading to an underestimation of its potency.
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Solution: Optimize the kinase concentration to be in the linear range of the assay, ensuring that less than 10-20% of the substrate is consumed during the reaction. The lowest possible kinase concentration that gives a robust signal should be used.
-
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Incorrect Buffer Conditions: The pH, ionic strength, and presence of additives in the reaction buffer can influence inhibitor binding and enzyme activity.
-
Solution: Ensure that the buffer conditions are optimal for your specific kinase. Standard kinase buffers often contain HEPES, MgCl2, and a detergent like Brij-35. Verify the recommended buffer composition for your TGFBR1/ALK5 enzyme.
-
-
Compound Precipitation: this compound is soluble in DMSO, but may precipitate when diluted into aqueous assay buffers.
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Solution: Prepare a high-concentration stock solution in 100% DMSO and perform serial dilutions in DMSO before the final dilution into the aqueous assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1-2%.[1]
-
Q2: I am observing high variability between my replicate wells. What could be the cause?
Possible Causes and Solutions:
-
Pipetting Inaccuracy: Small volume variations can lead to significant differences in results, especially in 384- or 1536-well formats.
-
Solution: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions and maintain a consistent tip immersion depth.
-
-
Inadequate Mixing: Poor mixing of reagents can lead to non-uniform reactions.
-
Solution: Gently mix all reagents thoroughly after addition, especially the enzyme and inhibitor solutions. Avoid introducing bubbles. A brief centrifugation of the plate after reagent addition can help ensure all components are at the bottom of the wells.
-
-
Edge Effects: The outer wells of an assay plate are more prone to evaporation, which can concentrate reagents and affect results.
-
Solution: Avoid using the outer wells of the plate for experimental data. Instead, fill them with buffer or water to create a humidity barrier.
-
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Temperature Gradients: Inconsistent temperature across the assay plate can lead to variations in enzyme activity.
-
Solution: Ensure the entire assay plate is at a uniform temperature during incubation. Avoid placing plates on surfaces that are not at the desired incubation temperature.
-
Q3: My results are not reproducible between experiments. How can I improve consistency?
Possible Causes and Solutions:
-
Reagent Quality and Consistency: Variations in the quality and handling of reagents can lead to inconsistent results.
-
Solution: Use high-purity reagents, including the kinase, substrate, and ATP. Aliquot reagents upon receipt to avoid multiple freeze-thaw cycles. Always run a positive control (e.g., a known potent inhibitor like SB-431542) and a negative control (vehicle) in every experiment to monitor assay performance.
-
-
Assay Timing: The kinase reaction should be stopped within the linear range to ensure that the measured activity is proportional to the initial reaction rate.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for your assay, where product formation is linear with time.
-
-
Compound Stability: this compound may degrade over time, especially if not stored properly.
-
Solution: Store the compound as recommended by the supplier, typically at -20°C or -80°C as a DMSO stock. Prepare fresh dilutions for each experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective, orally active inhibitor of the Transforming Growth Factor-β Type 1 Receptor (TGFBR1), also known as Activin Receptor-Like Kinase 5 (ALK5).[2][3][4] It has a reported IC50 of 47 nM in a TGFBR1 kinase assay.[2][4] this compound is also characterized as a pan-Bone Morphogenetic Protein (BMP) and TGF-β inhibitor, as it inhibits the phosphorylation of both SMAD1 and SMAD2.[2][5][6]
Q2: What is the mechanism of action of this compound?
This compound functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the TGFBR1 kinase domain, preventing the phosphorylation of its downstream targets, primarily SMAD2 and SMAD3.[5] By inhibiting TGFBR1, it blocks the canonical TGF-β signaling pathway.
Q3: What concentration range of this compound should I use for my initial experiments?
For in vitro kinase assays, a good starting point is to perform a dose-response curve ranging from low nanomolar to high micromolar concentrations. Based on its reported IC50 of 47 nM, a concentration range of 0.1 nM to 10 µM is recommended to generate a full inhibition curve. For cellular assays, higher concentrations may be required to achieve the desired effect due to cell permeability and other factors. A starting range of 10 nM to 50 µM can be explored.[2][4]
Q4: What is the recommended solvent for this compound?
The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is soluble up to 100 mM in DMSO. For experimental use, it is advisable to prepare a high-concentration stock solution in 100% DMSO and then make further dilutions in DMSO before the final dilution into the aqueous assay buffer.
Q5: How can I confirm that this compound is inhibiting the TGF-β signaling pathway in my cell-based assays?
To confirm the on-target activity of this compound in a cellular context, you can assess the phosphorylation status of downstream signaling molecules. A common method is to measure the levels of phosphorylated SMAD2 (p-SMAD2) using Western blotting or an ELISA. A dose-dependent decrease in p-SMAD2 levels upon treatment with this compound would indicate successful inhibition of the TGF-β pathway.[7] Another approach is to use a reporter gene assay, such as a SMAD-binding element (SBE)-luciferase reporter assay, where a decrease in luciferase activity corresponds to pathway inhibition.[5]
Experimental Protocols and Data
Biochemical Kinase Assay Data for TGFBR1/ALK5 Inhibitors
The following table summarizes typical concentrations for key components in two common types of biochemical kinase assays for TGFBR1/ALK5.
| Component | LanthaScreen™ Eu Kinase Binding Assay | ADP-Glo™ Kinase Assay |
| Kinase (TGFBR1/ALK5) | 5 nM | Lot-specific (e.g., 0.1 µg/µl) |
| Tracer/Substrate | 10 nM Kinase Tracer 178 | 1 mg/ml TGFBR1 Peptide |
| ATP | Not applicable (binding assay) | 10 µM |
| Antibody | 2 nM Eu-anti-tag antibody | Not applicable |
| Incubation Time | 60 minutes at room temperature | 45 minutes at 30°C |
| Detection Method | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Luminescence |
Detailed Methodologies
1. LanthaScreen™ Eu Kinase Binding Assay for TGFBR1/ALK5
This assay measures the ability of a test compound to displace a fluorescently labeled ATP-competitive tracer from the kinase.
-
Compound Preparation: Prepare a 10-point, 4-fold serial dilution of this compound in DMSO, starting at a high concentration (e.g., 1 mM). Further dilute this series in the kinase assay buffer.
-
Assay Plate Setup: Add 5 µL of the diluted compound to the wells of a 384-well plate.
-
Kinase/Antibody Addition: Prepare a mixture of TGFBR1/ALK5 kinase (final concentration 5 nM) and Eu-anti-tag antibody (final concentration 2 nM) in the kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add 5 µL of this mixture to each well.
-
Tracer Addition: Add 5 µL of Kinase Tracer 178 (final concentration 10 nM) to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET capable plate reader, measuring the emission at both the europium donor and the Alexa Fluor™ 647 acceptor wavelengths.
-
Data Analysis: Calculate the FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.
2. ADP-Glo™ Kinase Assay for TGFBR1/ALK5
This assay quantifies the amount of ADP produced during the kinase reaction.
-
Reagent Preparation: Thaw and prepare the 5x Kinase Assay Buffer, ATP (500 µM stock), and TGFBR1 Peptide substrate (10 mg/ml stock). Prepare a 1x Kinase Assay Buffer.
-
Master Mix Preparation: Prepare a master mix containing the Kinase Assay Buffer, ATP (final concentration 10 µM), and TGFBR1 Peptide (final concentration 0.2 mg/ml).
-
Compound Addition: Add 2.5 µL of serially diluted this compound or vehicle (DMSO in buffer) to the wells of a 96-well plate.
-
Reaction Initiation: Add 12.5 µL of the Master Mix to each well, followed by 10 µL of diluted TGFBR1/ALK5 kinase to start the reaction.
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for another 45 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescent signal against the inhibitor concentration to determine the IC50 value.
Signaling Pathway and Workflow Diagrams
Caption: TGF-β/BMP signaling pathway and inhibition by this compound.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Signaling cross-talk between TGF-β/BMP and other pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Preclinical Evaluation of AZ12601011 and this compound, Inhibitors of Transforming Growth Factor β Superfamily Type 1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Addressing In Vivo Cardiotoxicity of AZ12799734
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vivo cardiotoxicity of AZ12799734, a pan-inhibitor of the transforming growth factor-β (TGF-β) and bone morphogenetic protein (BMP) signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the known in vivo cardiotoxicity of this compound?
A1: Preclinical studies have shown that this compound can induce histopathologic heart valve lesions in rats.[1][2][3] These lesions are characterized by hemorrhage, inflammation, degeneration, and proliferation of valvular interstitial cells.[2] This cardiotoxicity is considered an on-target effect due to the critical role of TGF-β and BMP signaling in maintaining heart valve integrity.[2]
Q2: What is the mechanism of action of this compound leading to cardiotoxicity?
A2: this compound is a potent inhibitor of TGF-β receptor 1 (TGFBR1, also known as ALK5) and a pan-inhibitor of the BMP signaling pathway.[1][3] Both TGF-β and BMP signaling pathways are essential for the normal development and homeostasis of heart valves.[1][4][5][6] Inhibition of these pathways can disrupt the normal cellular and extracellular matrix maintenance of the valve leaflets, leading to the observed pathological changes.
Q3: At what doses have these cardiotoxic effects been observed?
A3: Histopathologic heart valve lesions have been reported in rats at doses of 200 and 400 mg/kg/day administered orally for 3 to 7 days.[1] It is crucial to perform dose-response studies to determine the therapeutic window and the lowest dose at which cardiotoxicity is observed in your specific model.
Q4: Are there specific cardiac biomarkers that can be monitored?
A4: While specific biomarkers for this compound-induced valvulopathy have not been detailed in the available literature, general cardiac injury biomarkers can be monitored. These include cardiac troponin I (cTnI) and B-type natriuretic peptide (BNP).[7] However, given the nature of the valvular lesions, these markers may not be as sensitive as direct functional and histopathological assessments.
Troubleshooting Guides
Problem 1: High incidence of unexpected mortality in study animals.
-
Possible Cause: The administered dose of this compound may be too high, leading to acute toxicity that is not limited to the heart valves. Off-target effects or exaggerated on-target effects in other vital organs could be contributing.
-
Troubleshooting Steps:
-
Dose-Range Finding Study: Conduct a preliminary dose-range finding study with a wider range of doses to establish the maximum tolerated dose (MTD).
-
Clinical Observations: Increase the frequency of clinical observations to monitor for signs of distress, such as lethargy, weight loss, and changes in behavior.
-
Staggered Dosing: Initiate dosing in a small cohort of animals before proceeding with the full study group to identify any immediate adverse effects.
-
Necropsy: Perform a full necropsy on any animals that die prematurely to identify the cause of death.
-
Problem 2: Difficulty in detecting valvular abnormalities using echocardiography.
-
Possible Cause: The valvular lesions may be subtle in the early stages and difficult to visualize with standard 2D echocardiography. The technique is also highly operator-dependent, especially in small animals like rats.
-
Troubleshooting Steps:
-
High-Frequency Ultrasound: Utilize a high-frequency ultrasound system specifically designed for small animal imaging to improve resolution.
-
Doppler Echocardiography: Use Doppler imaging to assess for valvular regurgitation, which may be a functional consequence of the lesions before significant morphological changes are apparent.[8]
-
Experienced Technician: Ensure that the echocardiography is performed by a technician experienced in rodent cardiac imaging to minimize variability.
-
Baseline Imaging: Obtain high-quality baseline echocardiograms before the start of the study for accurate comparison.
-
Anesthesia: Maintain a consistent and light plane of anesthesia during imaging, as anesthetic agents can affect cardiac function.
-
Problem 3: Inconsistent or highly variable histopathological findings.
-
Possible Cause: Variability in the severity of lesions can be inherent to the biological response. However, inconsistencies can also arise from improper tissue collection and processing.
-
Troubleshooting Steps:
-
Standardized Necropsy Protocol: Implement a standardized protocol for heart collection, ensuring that all four valves are carefully dissected and examined.
-
Fixation: Ensure adequate fixation of the heart tissue to prevent autolysis and artifacts. Perfusion fixation is often preferred over immersion fixation for cardiac tissue.
-
Sectioning: Take multiple sections from each valve to ensure that focal lesions are not missed.
-
Special Stains: In addition to Hematoxylin and Eosin (H&E), consider using special stains like Masson's trichrome to assess for fibrosis and Alcian blue to identify glycosaminoglycan deposition, which is characteristic of myxomatous changes.
-
Blinded Pathological Review: Have the histopathological slides reviewed by a board-certified veterinary pathologist who is blinded to the treatment groups to ensure unbiased evaluation.
-
Data Presentation
Table 1: Summary of In Vivo Effects of this compound
| Parameter | Species | Dose | Duration | Observed Effect | Reference(s) |
| Cardiotoxicity | Rat | 200 and 400 mg/kg/day, p.o. | 3-7 days | Induction of histopathologic heart valve lesions (hemorrhage, inflammation, degeneration, proliferation of valvular interstitial cells). | [1][2] |
| Pharmacokinetics | Nude Mouse | 50 mg/kg, p.o. | Single dose | Total and free pharmacokinetic levels with time over in vitro IC50 of 0.01885 µM. | [1] |
| In Vitro Activity | N/A | IC50 = 47 nM | N/A | Inhibition of TGF-β-induced reporter activity. | [3] |
| In Vitro Activity | N/A | IC50 = 17 nM | N/A | Cellular inhibition of TGF-βRI (ALK5). | [9] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cardiotoxicity in a Rat Model
-
Animal Model: Use 10-week-old female Han Wistar or Sprague-Dawley rats, as these strains have been used in similar toxicology studies.[2]
-
Acclimatization: Acclimatize animals for at least one week before the start of the study.
-
Grouping: Divide animals into a vehicle control group and at least two dose groups of this compound (e.g., 100 mg/kg/day and 200 mg/kg/day). A group size of 8-10 animals is recommended.
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Dosing: Administer this compound or vehicle orally once daily for a predetermined duration (e.g., 7 or 14 days).
-
In-Life Monitoring:
-
Clinical Observations: Conduct daily clinical observations, including assessment of general health, behavior, and body weight.
-
Echocardiography: Perform echocardiography at baseline and at the end of the study to assess cardiac structure and function, with a focus on valvular morphology and the presence of regurgitation.
-
-
Terminal Procedures:
-
Blood Collection: At the end of the study, collect blood via cardiac puncture for analysis of cardiac biomarkers (cTnI, BNP).
-
Necropsy and Histopathology: Perform a full necropsy with a focus on the heart. Excise the heart, weigh it, and fix it in 10% neutral buffered formalin. Process the heart for histopathological examination of all four valves.
-
Mandatory Visualization
References
- 1. Co-ordinating Notch, BMP, and TGF-β signaling during heart valve development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of heart valve lesions by small-molecule ALK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Co-ordinating Notch, BMP, and TGF-β signaling during heart valve development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGFβ signaling and congenital heart disease: Insights from mouse studies. | Semantic Scholar [semanticscholar.org]
- 6. TGF-β Signaling in Control of Cardiovascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In vivo model of drug-induced valvular heart disease in rats: pergolide-induced valvular heart disease demonstrated with echocardiography and correlation with pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AZ 12799734 | TGF-β Receptors | Tocris Bioscience [tocris.com]
improving the stability of AZ12799734 in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the stability of AZ12799734 during long-term experiments.
Troubleshooting Guide
Encountering stability issues with this compound can compromise experimental results. This guide provides a systematic approach to identifying and resolving common problems.
Problem 1: Loss of Compound Activity Over Time in Aqueous Solutions
Possible Causes:
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Hydrolysis: The compound may be susceptible to hydrolysis, especially at non-optimal pH.
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Oxidation: Exposure to air can lead to oxidative degradation.
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Adsorption to Surfaces: The compound may adsorb to plasticware, reducing its effective concentration.
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Precipitation: The compound may precipitate out of solution, especially at higher concentrations or in certain buffers.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Prepare fresh stock solution in DMSO.
-
Compare the activity of the new stock solution with the old one in a short-term assay.
-
-
Optimize Buffer Conditions:
-
Evaluate the stability of this compound in a range of buffers with different pH values (e.g., pH 6.0, 7.4, 8.0).
-
Use buffers with low reactivity and minimal potential for catalyzing degradation.
-
-
Minimize Oxidation:
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Prepare solutions with degassed buffers.
-
Consider adding antioxidants like ascorbic acid or glutathione, after verifying they do not interfere with the experimental system.
-
-
Address Adsorption:
-
Use low-adhesion plasticware.
-
Consider adding a small amount of a non-ionic surfactant (e.g., Tween-20 at 0.01%) to the buffer to reduce non-specific binding, ensuring it doesn't affect your experimental model.
-
-
Assess Solubility and Precipitation:
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Visually inspect solutions for any signs of precipitation.
-
Determine the optimal working concentration to ensure the compound remains in solution.
-
Problem 2: Inconsistent Results Between Experiments
Possible Causes:
-
Inconsistent preparation of working solutions.
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Variability in storage conditions of stock and working solutions.
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Repeated freeze-thaw cycles of the stock solution.[1]
Troubleshooting Steps:
-
Standardize Solution Preparation:
-
Develop and adhere to a strict protocol for preparing all solutions.
-
Use freshly prepared working solutions for each experiment.
-
-
Control Storage Conditions:
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[2][3]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended. All stock solutions should be protected from light.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]
Q3: Can I prepare aqueous working solutions of this compound in advance?
A3: It is generally recommended to prepare fresh aqueous working solutions for each experiment to minimize the risk of degradation. The stability of this compound in aqueous buffers over extended periods has not been extensively characterized.
Q4: What are the signs of this compound degradation?
A4: Signs of degradation can include a decrease in the expected biological activity, changes in the color or clarity of the solution, or the appearance of precipitates. Analytical techniques such as HPLC can be used to assess the purity of the compound over time.
Q5: How does pH affect the stability of this compound?
A5: The stability of many small molecules is pH-dependent. While specific data for this compound is not available, it is advisable to maintain the pH of the experimental buffer within a physiological range (e.g., pH 7.2-7.4) unless otherwise required by the experimental protocol. Extreme pH values should be avoided.
Data Summary
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Light Protection |
| -80°C | Up to 6 months | Required |
| -20°C | Up to 1 month | Required |
Table 2: Troubleshooting Summary for Stability Issues
| Issue | Potential Cause | Recommended Action |
| Loss of activity | Degradation in aqueous solution | Prepare fresh solutions, optimize buffer pH, minimize oxidation. |
| Inconsistent results | Improper handling | Standardize protocols, aliquot stock solutions, avoid freeze-thaw cycles. |
| Precipitation | Poor solubility | Use recommended solvent, do not exceed maximum solubility, check buffer compatibility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials:
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This compound powder
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Anhydrous DMSO
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Sterile, low-adhesion microcentrifuge tubes
-
-
Procedure:
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Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
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Weigh the desired amount of this compound powder in a sterile environment.
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Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex briefly until the powder is completely dissolved.
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Aliquot the stock solution into single-use volumes in sterile, low-adhesion microcentrifuge tubes.
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Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.
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Protocol 2: General Assay Procedure for Assessing Compound Stability
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Materials:
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Cell line of interest
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Cell culture medium
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This compound stock solution
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Assay-specific reagents (e.g., for measuring cell viability, protein phosphorylation)
-
-
Procedure:
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Prepare fresh working solutions of this compound by diluting the stock solution in the appropriate cell culture medium or assay buffer immediately before use.
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Seed cells at the desired density and allow them to adhere overnight.
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Treat the cells with the freshly prepared this compound working solutions.
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For long-term experiments, replenish the medium with freshly prepared compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration.
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At the end of the experiment, perform the desired assay to measure the biological effect of the compound.
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To specifically test stability, a parallel experiment can be run where the working solution is pre-incubated under experimental conditions (e.g., 37°C) for the duration of the experiment before being added to the cells for a short-term readout. A loss of activity in the pre-incubated sample would indicate instability.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: this compound inhibits TGF-β and BMP signaling pathways.
References
challenges in interpreting results from AZ12799734 studies
Welcome to the technical support center for AZ12799734. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to address challenges that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally active small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase (TGFBR1), also known as Activin Receptor-Like Kinase 5 (ALK5), with an IC50 of 47 nM.[1] It functions by blocking the phosphorylation of downstream SMAD proteins, thereby inhibiting the TGF-β signaling pathway.
Q2: Is this compound a selective inhibitor?
A2: While potent for TGFBR1/ALK5, this compound is also a pan-inhibitor of the TGF-β and Bone Morphogenetic Protein (BMP) signaling pathways.[1][2] It inhibits other type I receptors including ALK4 and ALK7, and also the BMP receptors ALK1, ALK2, ALK3 (BMPR1A), and ALK6 (BMPR1B).[2][3][4] This broad-spectrum activity is a critical consideration for experimental design and data interpretation.
Q3: What are the common in vitro applications of this compound?
A3: this compound is frequently used in vitro to study the roles of TGF-β and BMP signaling in various cellular processes. Common applications include:
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Inhibition of TGF-β-induced SMAD2/3 phosphorylation.[1]
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Inhibition of BMP-induced SMAD1/5/8 phosphorylation.
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Blocking TGF-β-mediated cell migration and invasion.[1]
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Investigating the role of TGF-β/BMP pathways in cancer cell proliferation and metastasis.[2]
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Studying fibrotic processes by inhibiting fibroblast activation and extracellular matrix deposition.
Q4: What are the known in vivo effects and limitations of this compound?
A4: In vivo, this compound has been shown to inhibit tumor growth and metastasis in preclinical models.[2] However, a significant limitation is its observed cardiotoxicity, which can induce histopathologic heart valve lesions in animal models.[1] This side effect is a critical consideration for in vivo studies and highlights a major challenge in the therapeutic application of pan-TGF-β/BMP inhibitors.
Q5: How should I prepare and store this compound?
A5: this compound is typically supplied as a solid. For stock solutions, it is soluble in DMSO up to 100 mM. It is recommended to aliquot the stock solution and store it at -20°C for up to one month or -80°C for up to six months, protected from light, to prevent degradation from repeated freeze-thaw cycles.[1]
Troubleshooting Guide: Challenges in Interpreting Results
Interpreting data from studies using this compound can be complex due to its pan-inhibitory nature. Below are common challenges and strategies for addressing them.
Issue 1: Ambiguous results due to pan-inhibition of TGF-β and BMP pathways.
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Problem: The TGF-β and BMP pathways can have opposing effects in certain biological contexts. For example, in some cancers, TGF-β signaling can be tumor-suppressive in the early stages and pro-metastatic in later stages, while BMP signaling may have distinct or even opposing roles.[5] Simultaneous inhibition of both pathways can lead to results that are difficult to attribute to a single signaling cascade.
-
Troubleshooting Strategy:
-
Use selective inhibitors as controls: Compare the effects of this compound with more selective inhibitors that target either the TGF-β pathway (e.g., a selective ALK5 inhibitor like SB-431542) or the BMP pathway (e.g., a selective ALK2/3 inhibitor like LDN-193189).[6][7] This will help to dissect the relative contributions of each pathway to the observed phenotype.
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Rescue experiments: After treatment with this compound, attempt to rescue the phenotype by stimulating either the TGF-β or BMP pathway with their respective ligands (e.g., TGF-β1 or BMP4).
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Downstream analysis: Analyze the phosphorylation status of both SMAD2/3 (downstream of TGF-β/Activin) and SMAD1/5/8 (downstream of BMP) to confirm the extent of inhibition of each branch.
-
Issue 2: Unexpected or off-target effects.
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Problem: While primarily targeting TGF-β and BMP receptors, high concentrations of small molecule inhibitors can have off-target effects on other kinases.[8] This can lead to confounding results that are not directly related to the intended signaling pathways.
-
Troubleshooting Strategy:
-
Dose-response experiments: Perform thorough dose-response studies to determine the lowest effective concentration of this compound that inhibits the target pathway without causing widespread cellular toxicity or off-target effects.
-
Kinase profiling: If unexpected results persist, consider performing a kinase profiling assay to screen for off-target activities of this compound at the concentrations used in your experiments.
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Use structurally different inhibitors: Compare the results obtained with this compound to those from another pan-TGF/BMP inhibitor with a different chemical structure to ensure the observed phenotype is not due to a scaffold-specific off-target effect.
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Issue 3: In vivo cardiotoxicity complicating the interpretation of systemic effects.
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Problem: The known cardiotoxicity of this compound can make it difficult to interpret in vivo data, as systemic effects could be secondary to cardiac dysfunction rather than direct effects on the tissue or tumor of interest.[1]
-
Troubleshooting Strategy:
-
Careful monitoring of cardiac function: In all in vivo studies using this compound, it is crucial to monitor cardiac function through methods such as echocardiography.
-
Histopathological analysis: At the end of the study, perform a thorough histopathological examination of the heart and heart valves to assess for any drug-induced lesions.
-
Lower dose and shorter duration studies: If possible, design experiments with the lowest effective dose and shortest duration to minimize the risk of cardiotoxicity.
-
Consider alternative inhibitors: For in vivo studies where cardiotoxicity is a major concern, consider using a more selective TGF-β inhibitor that has a better-characterized safety profile if the experimental question allows.
-
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 / Kd | Assay Type | Reference |
| TGFBR1 (ALK5) | 47 nM | IC50 | [1] |
| TGFBR1 (ALK5) | 17 nM | IC50 (cellular) | [4] |
| ALK6 | 0.017 µM | Kd | |
| ALK5 | 0.74 µM | Kd | |
| ALK4 | 1 µM | Kd | |
| ACVR1 (ALK2) | 6.2 µM | Kd | |
| ALK1 | 7.1 µM | Kd |
Experimental Protocols
Protocol 1: Western Blot for SMAD Phosphorylation
This protocol details the steps for analyzing the phosphorylation status of SMAD2 and SMAD1/5 in response to TGF-β or BMP stimulation and inhibition by this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Recombinant TGF-β1 or BMP4
-
PBS (Phosphate Buffered Saline)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-SMAD2, anti-total-SMAD2, anti-phospho-SMAD1/5, anti-total-SMAD1/5, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve cells in serum-free media for 4-6 hours.
-
Pre-treat cells with the desired concentration of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulate cells with TGF-β1 (e.g., 5 ng/mL) or BMP4 (e.g., 50 ng/mL) for 30-60 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL detection reagent to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.
-
Protocol 2: Transwell Cell Migration Assay
This protocol describes how to perform a transwell migration assay to assess the effect of this compound on cell migration.
Materials:
-
24-well transwell inserts (8 µm pore size)
-
Cell culture medium (serum-free and serum-containing)
-
This compound
-
Chemoattractant (e.g., fetal bovine serum or a specific growth factor)
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal violet solution (for staining)
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours.
-
Harvest cells using trypsin and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add the desired concentration of this compound or vehicle control to the cell suspension.
-
-
Assay Setup:
-
Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Place the transwell inserts into the wells.
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for your cell type (typically 6-24 hours).
-
-
Staining and Quantification:
-
Carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom surface of the membrane by immersing the insert in methanol for 10 minutes.
-
Stain the cells with crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Visualize and count the migrated cells in several random fields under a microscope.
-
Alternatively, the crystal violet can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured.
-
Protocol 3: Dual-Luciferase Reporter Assay
This protocol is for a dual-luciferase reporter assay to measure the effect of this compound on TGF-β- or BMP-responsive promoter activity.
Materials:
-
Cells plated in a 24- or 96-well plate
-
Reporter plasmids (e.g., a firefly luciferase reporter driven by a SMAD-responsive element like CAGA-luc, and a Renilla luciferase control plasmid)
-
Transfection reagent
-
This compound
-
TGF-β1 or BMP4
-
Dual-luciferase assay kit (e.g., from Promega)
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow the cells to express the plasmids for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with TGF-β1 or BMP4 for 6-8 hours.
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Add passive lysis buffer to each well and incubate at room temperature for 15 minutes with gentle rocking.
-
-
Luminometry:
-
Transfer 20 µL of the cell lysate to a luminometer plate.
-
Add the firefly luciferase substrate and measure the luminescence (firefly activity).
-
Add the Stop & Glo reagent (which quenches the firefly reaction and contains the substrate for Renilla luciferase) and measure the luminescence again (Renilla activity).
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in reporter activity relative to the untreated control.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. Preclinical Evaluation of AZ12601011 and this compound, Inhibitors of Transforming Growth Factor β Superfamily Type 1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AZ 12799734 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 5. The roles and regulatory mechanisms of TGF-β and BMP signaling in bone and cartilage development, homeostasis and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sb-431542.com [sb-431542.com]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
refining AZ12799734 treatment duration for optimal inhibition
Welcome to the technical support center for the pan-TGFβ/BMP inhibitor, AZ12799734. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols and troubleshooting common issues related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, orally bioavailable small molecule inhibitor of the transforming growth factor-beta (TGFβ) superfamily type 1 receptors. It functions as a pan-TGFβ/BMP inhibitor, targeting multiple receptors including ALK4, ALK5 (TGFBR1), ALK7, ALK1, BMPR1A, and BMPR1B. This broad specificity leads to the inhibition of the phosphorylation of both SMAD1 and SMAD2, key downstream mediators of TGFβ and BMP signaling.
Q2: What are the recommended working concentrations for this compound?
A2: The optimal concentration of this compound is cell-type and assay-dependent. However, published data provides a good starting point. The IC50 for TGFβ-induced reporter activity is approximately 47 nM, while for cellular inhibition of TGFβRI (ALK5), it is around 17 nM. For inhibiting SMAD1/2 phosphorylation, concentrations as low as 10 nM for 24 hours have been shown to be effective. For functional assays like cell migration, a higher concentration of 500 nM for 36 hours has been used in HaCaT epithelial cells. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How long should I treat my cells with this compound to achieve optimal inhibition?
A3: The duration of treatment will depend on the experimental goals. For short-term signaling studies, such as inhibiting SMAD phosphorylation, a treatment of 24 hours has been shown to be effective. Importantly, this compound has been demonstrated to be stable and maintain its inhibitory activity in cell culture medium for up to 10 days. This suggests that for longer-term experiments, such as differentiation or proliferation assays, continuous exposure without frequent media changes containing fresh inhibitor may be sufficient to maintain pathway inhibition.
Q4: Is the inhibitory effect of this compound reversible?
Q5: Are there any known off-target effects or toxicities associated with this compound?
A5: In vivo studies in rats have indicated that daily oral administration of this compound for 3-7 days can induce histopathologic heart valve lesions, suggesting potential cardiotoxicity with prolonged systemic exposure. In vitro, some studies have noted toxicity at higher concentrations (starting from 10 µM) in certain cell lines like C2C12. Researchers should be mindful of these potential toxicities and establish a therapeutic window with optimal efficacy and minimal toxicity for their specific model system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibition of SMAD phosphorylation | 1. Suboptimal inhibitor concentration. 2. Cell type insensitivity. 3. Reagent degradation. | 1. Perform a dose-response curve (e.g., 1 nM to 10 µM) to determine the EC50 in your cell line. 2. Confirm the expression of target receptors (ALK1, ALK2, ALK4, ALK5, ALK7, BMPR1A, BMPR1B) in your cell model. 3. Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C in DMSO). Avoid repeated freeze-thaw cycles. |
| Variability in long-term experiments | 1. Inhibitor degradation over time. 2. Cell confluence affecting signaling. | 1. While this compound is stable for up to 10 days in culture media, for very long experiments, consider replenishing the media with fresh inhibitor every 3-4 days. 2. Maintain consistent cell densities across experiments, as cell-to-cell contact can influence TGFβ/BMP signaling. |
| Unexpected phenotypic changes or cell death | 1. Off-target effects or cellular toxicity. 2. Pan-inhibition affecting cell homeostasis. | 1. Determine the toxicity profile in your cell line using a viability assay (e.g., MTT, CellTiter-Glo). Use the lowest effective concentration. 2. Remember that this compound is a pan-inhibitor. The observed phenotype may be a result of inhibiting multiple TGFβ superfamily pathways. Consider using more selective inhibitors to dissect the specific pathways involved. |
| Difficulty in rescuing the phenotype after inhibitor removal | 1. Incomplete washout of the inhibitor. 2. Slow recovery of receptor signaling. | 1. After removing the inhibitor-containing medium, wash the cells 2-3 times with fresh, pre-warmed medium before adding the washout medium. 2. Perform a time-course experiment (e.g., 0, 2, 4, 8, 24 hours post-washout) to determine the kinetics of SMAD phosphorylation recovery upon ligand stimulation. |
Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 (TGFβ-induced reporter activity) | 47 nM | NIH3T3-CAGA12-luc | |
| IC50 (Cellular Inhibition of TGFβRI/ALK5) | 17 nM | Cellular inhibition assay | |
| Inhibition of SMAD1/2 Phosphorylation | Effective at 10 nM (24 h) | Not specified | |
| Inhibition of TGFβ-induced Cell Migration | Effective at 500 nM (36 h) | HaCaT | |
| In Vitro Stability | Stable in culture medium for up to 10 days | Cell-based assays |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for SMAD Phosphorylation Inhibition
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.
-
Serum Starvation (Optional): Depending on the cell type and basal signaling, serum-starve the cells for 4-24 hours to reduce background SMAD phosphorylation.
-
Inhibitor Pre-treatment: Pre-treat cells with a range of this compound concentrations (e.g., 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) for 1-2 hours. Include a DMSO vehicle control.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., TGF-β1 at 5 ng/mL or BMP4 at 20 ng/mL) for 30-60 minutes. Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Perform Western blotting to detect phosphorylated SMAD1/5 and phosphorylated SMAD2/3. Normalize to total SMAD levels and a loading control (e.g., GAPDH, β-actin).
Protocol 2: Washout Experiment to Assess Reversibility of Inhibition
-
Inhibitor Treatment: Treat cells with an effective concentration of this compound (determined from Protocol 1) for 24 hours.
-
Washout: Remove the inhibitor-containing medium. Wash the cells three times with a generous volume of pre-warmed, serum-free medium.
-
Recovery: Add fresh culture medium and incubate for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Re-stimulation: At each recovery time point, stimulate the cells with the relevant ligand (e.g., TGF-β1 or BMP4) for 30-60 minutes.
-
Analysis: Lyse the cells and perform Western blot analysis for phosphorylated and total SMAD proteins as described in Protocol 1.
Visualizations
Caption: Mechanism of action of this compound in the TGFβ/BMP signaling pathways.
Caption: Workflow for determining the optimal concentration of this compound.
Technical Support Center: AZ12799734-Based Migration Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing AZ12799734 in cell migration assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound in a migration assay?
The optimal concentration of this compound can vary significantly depending on the cell type and the specific experimental conditions. It is crucial to perform a dose-response curve to determine the ideal concentration for your particular cell line. A common starting point for new compounds in cell-based assays is to test a range from low nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM).
Q2: I am observing high background migration in my control wells. What are the possible causes and solutions?
High background migration can be attributed to several factors:
-
Cell Health: Ensure cells are healthy and not overly confluent before starting the assay. Stressed or overly dense cell cultures can lead to non-specific migration.
-
Serum Concentration: If using serum as a chemoattractant, its concentration in the upper and lower chambers needs to be optimized. A high concentration in the upper chamber can stimulate random migration.
-
Assay Medium: The composition of the assay medium can influence baseline migration. Consider using a serum-free medium in the upper chamber if not testing inhibition of serum-induced migration.
-
Incubation Time: An excessively long incubation period can result in high background. Optimize the incubation time to allow for measurable migration in the treated group without maximizing migration in the control group.
Q3: My cells are not migrating in response to the chemoattractant, even in the absence of this compound. What should I check?
Failure to observe migration in the positive control group points to a fundamental issue with the assay setup:
-
Chemoattractant Potency: Verify the concentration and activity of your chemoattractant. Prepare fresh dilutions for each experiment.
-
Cell Responsiveness: Confirm that your cell line is known to respond to the chosen chemoattractant. This can be verified through literature searches or by testing a known positive control compound.
-
Assay Assembly: Ensure the migration chamber is assembled correctly and that there are no leaks between the upper and lower chambers.
-
Pore Size of the Membrane: The pore size of the transwell insert must be appropriate for the size and motility of your cells. A pore size that is too small will impede migration.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension and careful pipetting to seed an equal number of cells in each well. |
| Edge effects on the plate | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. | |
| No dose-dependent effect of this compound observed | Incorrect concentration range tested | Perform a wider dose-response curve to identify the active concentration range. |
| Compound instability | Prepare fresh dilutions of this compound for each experiment and protect from light if it is light-sensitive. | |
| Cell line insensitivity | Screen different cell lines to find a model that is responsive to this compound. | |
| Cell toxicity observed at higher concentrations of this compound | Compound-induced cytotoxicity | Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with the migration assay to distinguish between inhibition of migration and cell death. |
| If cytotoxic, lower the concentration of this compound or reduce the incubation time. |
Experimental Workflow & Signaling
Experimental Workflow for an this compound-Based Migration Assay
Caption: A typical workflow for a transwell migration assay involving this compound.
Hypothetical Signaling Pathway for this compound Action
Caption: A potential signaling cascade where this compound inhibits a key kinase.
Navigating Preclinical Dosage: A Technical Guide to Minimizing AZ12799734-Induced Animal Toxicity
Technical Support Center
For researchers and drug development professionals utilizing AZ12799734, a potent TGF-βRI inhibitor, navigating its in vivo application requires a careful approach to mitigate potential animal toxicity, particularly cardiotoxicity. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in designing experiments that balance therapeutic efficacy with animal welfare.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally bioavailable small molecule inhibitor of the Transforming Growth Factor-β type I receptor (TGF-βRI), also known as Activin Receptor-Like Kinase 5 (ALK5). Its primary mechanism of action is to block the signaling pathway mediated by TGF-β, which is involved in various cellular processes, including proliferation, differentiation, and migration.[1][2] It has an IC50 of 17 nM in cellular inhibition assays and 47 nM in TGF-β-induced luciferase activity assays. This compound also inhibits other receptors, including ALK4, ALK6, ALK7, and Bone Morphogenetic Protein (BMP) signaling pathways.[1][3]
Q2: What is the primary toxicity associated with this compound in animals?
The most significant reported toxicity of this compound in in vivo studies is cardiotoxicity.[4] Specifically, studies have shown that administration of this compound can induce heart valve lesions in rats.[5]
Q3: At what doses has toxicity been observed?
Published preclinical studies in rats have reported histopathologic heart valve lesions at oral doses of 200 and 400 mg/kg/day administered for 3-7 days.[5] These findings highlight the critical need for careful dose selection in any new in vivo experiment.
Q4: How can I determine a safe and effective starting dose for my animal model?
Determining a starting dose requires a multi-step approach:
-
Literature Review: Begin by thoroughly reviewing all available literature on this compound and similar compounds for any reported dosing information in your specific animal model or a closely related one.[6]
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In Vitro to In Vivo Extrapolation: Use the in vitro IC50 value (17-47 nM) as a starting point for estimating a therapeutic dose.[5] However, direct conversion is not recommended without further dose-range finding studies.[7]
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Dose-Range Finding (DRF) Study: Conduct a pilot study with a small number of animals to determine the Maximum Tolerated Dose (MTD).[7][8][9] This involves administering escalating doses of this compound and closely monitoring for signs of toxicity.
Troubleshooting Guide: Minimizing Animal Toxicity
This section provides guidance on how to address specific issues that may arise during your experiments with this compound.
Issue 1: Observation of Adverse Effects and High Toxicity
Possible Cause: The initial dose selected is too high for the specific animal model, strain, or experimental conditions. Animal models can have varying sensitivities to a compound.[9]
Solution:
-
Dose Reduction: Immediately reduce the dosage. A systematic dose de-escalation study can help identify a non-toxic dose.
-
Conduct a Dose-Range Finding (DRF) Study: If not already performed, a DRF study is essential to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.[9][10]
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Pharmacokinetic (PK) Analysis: Conduct a PK study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model.[9][11] This can reveal if the drug exposure is higher than anticipated.
Issue 2: Lack of Efficacy at a Non-Toxic Dose
Possible Cause: The non-toxic dose is below the therapeutic window for your specific disease model.
Solution:
-
Optimize Dosing Regimen: Instead of single daily doses, consider alternative dosing schedules, such as twice-daily administration at a lower dose, to maintain therapeutic drug levels while minimizing peak concentration-related toxicity.[12][13]
-
Alternative Administration Route: If using oral gavage, consider parenteral routes like intraperitoneal (IP) or subcutaneous (SC) injections, which may alter the pharmacokinetic profile and could potentially increase efficacy at a lower, less toxic dose.[7][11]
-
Combination Therapy: Investigate the possibility of combining a lower, safer dose of this compound with another therapeutic agent to achieve the desired efficacy.
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) Study
Objective: To determine the Maximum Tolerated Dose (MTD) of this compound in a specific animal model.
Methodology:
-
Animal Model: Select the appropriate species and strain for your research question.
-
Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control group and at least three escalating dose levels of this compound.[9]
-
Dose Selection: Based on literature and in vitro data, select a starting dose. Subsequent doses should be increased in a stepwise manner (e.g., 2-fold or 3-fold increments).[10]
-
Administration: Administer this compound via the intended experimental route (e.g., oral gavage) for a defined period (e.g., 7-14 days).
-
Monitoring:
-
Record body weight daily. A weight loss of more than 10-20% is often considered a sign of significant toxicity.[9][14]
-
Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, fur texture, and breathing).
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.[11]
-
Conduct a gross necropsy and histopathological examination of key organs, with a particular focus on the heart and heart valves.[11]
-
Protocol 2: Cardiac Safety Assessment
Objective: To specifically evaluate the cardiotoxic potential of this compound at a proposed therapeutic dose.
Methodology:
-
Animal Model and Dosing: Use the intended animal model and administer the proposed therapeutic dose of this compound for the planned duration of the efficacy study. Include a vehicle control group.
-
In-Life Monitoring:
-
Perform regular electrocardiogram (ECG) measurements to detect any functional cardiac abnormalities.
-
Monitor blood pressure and heart rate.
-
-
Post-Mortem Analysis:
-
At the end of the study, collect hearts and perform detailed gross and histopathological examination of the heart valves and myocardium.
-
Analyze cardiac biomarkers in the blood (e.g., troponins).
-
Data Presentation
Table 1: Example Dose-Range Finding (DRF) Study Data for this compound in Rats (Oral Gavage, 14 days)
| Group | Dose (mg/kg/day) | Mean Body Weight Change (%) | Key Clinical Observations | Histopathological Findings (Heart Valves) |
| 1 (Vehicle) | 0 | +5.2 | Normal | No abnormalities |
| 2 | 50 | +4.8 | Normal | No abnormalities |
| 3 | 100 | +2.1 | Mild lethargy in 1/5 animals | Minimal interstitial cell proliferation in 1/5 animals |
| 4 | 200 | -8.5 | Significant lethargy, ruffled fur | Moderate valvular interstitial cell proliferation, mild hemorrhage in 3/5 animals |
| 5 | 400 | -15.2 (study terminated early) | Severe lethargy, hunched posture | Severe valvular hemorrhage and interstitial cell proliferation in 5/5 animals |
Table 2: Pharmacokinetic Parameters of this compound in Nude Mice (50 mg/kg, p.o.) [5]
| Parameter | Value |
| Cmax (Total) | Data not available |
| Tmax (Total) | Data not available |
| AUC (Total) | Data not available |
| Cmax (Free) | Data not available |
| Tmax (Free) | Data not available |
| AUC (Free) | Data not available |
| Time over in vitro IC50 (0.01885 µM) | Reported |
Note: Specific quantitative values for Cmax, Tmax, and AUC were not provided in the cited source, but the study indicated pharmacokinetic levels were achieved above the in vitro IC50.
Visualizations
Caption: Workflow for adjusting this compound dosage.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
References
- 1. Preclinical Evaluation of AZ12601011 and this compound, Inhibitors of Transforming Growth Factor β Superfamily Type 1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Preclinical Evaluation of AZ12601011 and this compound, Inhibitors of Transforming Growth Factor β Superfamily Type 1 Receptors. (2019) | Lindsay C. Spender | 26 Citations [scispace.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. bio-techne.com [bio-techne.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. altasciences.com [altasciences.com]
- 9. benchchem.com [benchchem.com]
- 10. ecetoc.org [ecetoc.org]
- 11. labinsights.nl [labinsights.nl]
- 12. researchgate.net [researchgate.net]
- 13. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Recommendations on dose level selection for repeat dose toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected results with AZ12799734 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using AZ12799734. The following information is intended to help address unexpected results and provide standardized protocols for key experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a weaker than expected inhibition of TGF-β signaling with this compound. What are the possible causes?
A1: Several factors could contribute to a reduced inhibitory effect. Consider the following:
-
Compound Stability and Storage: this compound, like many small molecules, can be sensitive to storage conditions. Ensure the compound has been stored at -20°C and protected from light.[1] Repeated freeze-thaw cycles of stock solutions should be avoided; it is recommended to aliquot the stock solution after preparation.[1]
-
Solubility Issues: this compound is soluble in DMSO up to 100 mM.[2][3] When preparing working dilutions, ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) to avoid solvent-induced artifacts. If you observe precipitation, brief sonication of the stock solution may aid dissolution.
-
Cell Culture Conditions: The pH of the cell culture medium can influence the activity of small molecules. Additionally, some cell lines may have active efflux pumps that reduce the intracellular concentration of the inhibitor.
-
Ligand Concentration: Ensure that the concentration of the TGF-β ligand used to stimulate the pathway is appropriate. High concentrations of the ligand may require higher concentrations of the inhibitor to achieve effective inhibition.
Q2: My cells are showing unexpected phenotypic changes that are not consistent with TGF-β pathway inhibition. What could be happening?
A2: this compound is a pan-inhibitor of the TGF-β/BMP superfamily.[4] This means that in addition to inhibiting the canonical TGF-β pathway via ALK5, it also inhibits bone morphogenetic protein (BMP) signaling by targeting other type I receptors like ALK4, ALK6, and ALK7.[2][4] This dual inhibition can lead to complex and sometimes counterintuitive cellular responses.
-
Inhibition of BMP Signaling: The unexpected phenotype may be a result of BMP pathway inhibition. For example, while TGF-β inhibition might be expected to reduce cell migration in some cancer cells, concomitant BMP inhibition could have opposing effects depending on the cellular context.[4]
-
Off-Target Effects: While this compound is potent, high concentrations may lead to off-target effects on other kinases. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell line and assay.
Q3: I am seeing a discrepancy between my in vitro and in vivo results with this compound.
A3: Discrepancies between in vitro and in vivo studies are common in drug development. For this compound, specific factors to consider include:
-
Pharmacokinetics and Bioavailability: While orally bioavailable, the pharmacokinetic properties of this compound can influence its efficacy in vivo.[2] Factors such as absorption, distribution, metabolism, and excretion will determine the effective concentration of the compound at the target tissue.
-
Cardiotoxicity: this compound has been shown to display cardiotoxicity in vivo.[1][2] This toxicity could lead to systemic effects in animal models that may confound the interpretation of the inhibitor's action on the target of interest. Careful dose selection and monitoring for adverse effects are critical in in vivo studies.
-
Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than in vitro cell culture. The presence of other cell types, extracellular matrix components, and signaling molecules can influence the cellular response to this compound.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference |
| TGF-βRI (ALK5) | Cellular Inhibition Assay | 17 nM | [2] |
| TGF-βRI (ALK5) | TGF-β-induced Luciferase Activity | 47 nM | [2] |
| ALK4 | Cellular Assays | < 10 µM | [2] |
| ALK6 | Cellular Assays | < 10 µM | [2] |
| ALK7 | Cellular Assays | < 10 µM | [2] |
Experimental Protocols
Protocol 1: Wound Healing (Scratch) Assay for Cell Migration
This protocol is adapted for assessing the effect of this compound on cancer cell migration.
Materials:
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
Cell culture medium with and without fetal bovine serum (FBS)
-
This compound stock solution (in DMSO)
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Starvation (Optional): Once cells reach confluence, replace the growth medium with a serum-free or low-serum (e.g., 0.5% FBS) medium and incubate for 12-24 hours. This helps to minimize cell proliferation, which can confound migration results.
-
Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells twice with PBS to remove detached cells.
-
Treatment: Add fresh serum-free or low-serum medium containing the desired concentration of this compound or vehicle control (DMSO) to the respective wells. A typical starting concentration for this compound in a cell migration assay is 500 nM.[1]
-
Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at 4x or 10x magnification. Mark the position of the images to ensure the same field is captured at later time points.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Image Acquisition (Subsequent Time Points): Capture images of the same fields at regular intervals (e.g., 12, 24, and 36 hours) to monitor wound closure.
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Protocol 2: Western Blot for Phospho-SMAD1 and Phospho-SMAD2
This protocol allows for the assessment of this compound's inhibitory effect on both the TGF-β (via p-SMAD2) and BMP (via p-SMAD1) signaling pathways.
Materials:
-
6-well tissue culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-SMAD1 (Ser463/465), anti-phospho-SMAD2 (Ser465/467), anti-total SMAD1, anti-total SMAD2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1-2 hours.
-
Stimulation: Stimulate the cells with the appropriate ligand (e.g., TGF-β1 for p-SMAD2, BMP4 for p-SMAD1) for 30-60 minutes. Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated SMADs to their respective total SMAD levels and the loading control.
Mandatory Visualizations
Caption: Inhibition of TGF-β and BMP signaling pathways by this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
Validation & Comparative
A Head-to-Head Comparison of AZ12799734 and Galunisertib in TGF-β Inhibition
In the landscape of cancer therapeutics, the transforming growth factor-beta (TGF-β) signaling pathway presents a critical target due to its multifaceted role in tumor progression, including promoting cell proliferation, invasion, and immune evasion. This guide provides a detailed comparison of two prominent small molecule inhibitors of the TGF-β pathway: AZ12799734 and galunisertib (also known as LY2157299). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two compounds.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and galunisertib function by inhibiting the kinase activity of TGF-β receptors, thereby blocking downstream signaling. However, they exhibit different selectivity profiles.
Galunisertib is a selective inhibitor of the TGF-β receptor type I (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[1][2] By targeting ALK5, galunisertib specifically blocks the phosphorylation of SMAD2 and SMAD3, key mediators of the canonical TGF-β signaling pathway.[1][2] This targeted inhibition aims to abrogate the pro-tumorigenic effects of TGF-β.[1][2]
This compound , in contrast, is characterized as a pan-TGF/BMP inhibitor.[3][4] It inhibits the phosphorylation of SMAD2 via the type I receptors ALK4, TGFBR1 (ALK5), and ALK7.[3] Furthermore, it also inhibits the phosphorylation of SMAD1, a downstream effector of the bone morphogenetic protein (BMP) signaling pathway, by targeting ALK1, BMPR1A, and BMPR1B.[3] This broader spectrum of activity suggests that this compound can modulate a wider range of cellular processes regulated by the TGF-β superfamily.
In Vitro Potency: A Clear Distinction
Preclinical studies have demonstrated a significant difference in the in vitro potency of this compound and galunisertib in inhibiting TGF-β-induced signaling.
| Inhibitor | Target(s) | IC50 (TGF-β-induced reporter activity) | Reference |
| This compound | Pan-TGF/BMP inhibitor (ALK1, ALK4, ALK5, ALK7, BMPR1A, BMPR1B) | 47 nM | [5] |
| Galunisertib | Selective TGFβRI (ALK5) inhibitor | 380 nM | [5] |
As the data indicates, this compound is a more potent inhibitor of TGF-β-induced reporter activity in vitro, with an IC50 value approximately eight times lower than that of galunisertib.[5]
Preclinical Efficacy: In Vitro and In Vivo Findings
Both compounds have been evaluated in various preclinical models to assess their anti-tumor activity.
Cell Migration
In a wound healing assay using HaCaT keratinocytes, this compound was found to be a more effective inhibitor of TGF-β-induced cell migration than galunisertib.[5] this compound inhibited migration at concentrations at least 10-fold lower than galunisertib.[5] Galunisertib has also been shown to inhibit TGF-β-mediated epithelial-mesenchymal transition (EMT) and migration in various cancer cell lines.[6][7]
In Vivo Tumor Models
This compound has demonstrated efficacy in a 4T1 syngeneic orthotopic mammary tumor model, where it inhibited tumor growth and metastasis to the lungs.[3][8]
Galunisertib has been extensively studied in a variety of in vivo models. It has shown anti-tumor activity, including tumor growth delay, in human xenograft models such as MX1 and Calu6, as well as in the 4T1 syngeneic breast cancer model.[7][9]
Clinical Development and Safety Profile
Galunisertib has progressed further in clinical development compared to this compound. It has been investigated in numerous clinical trials for various cancers, including glioblastoma, pancreatic cancer, and hepatocellular carcinoma, both as a monotherapy and in combination with other agents.[7][10][11] A key finding from preclinical toxicology studies of galunisertib was the induction of cardiac toxicities with continuous long-term exposure in animals.[10][12] This led to the adoption of an intermittent dosing schedule (14 days on/14 days off) in clinical trials to ensure an acceptable safety profile.[10][12]
Preclinical studies with this compound have also indicated the potential for cardiotoxicity in vivo.[13]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: TGF-β signaling pathway and points of inhibition.
Caption: Generalized workflow for preclinical comparison.
Experimental Protocols
TGF-β Reporter Assay (CAGA-Luciferase)
This assay is used to quantify the activity of the TGF-β/SMAD signaling pathway.
-
Cell Culture: HEK293T cells are transiently co-transfected with a TGF-β-responsive luciferase reporter plasmid (e.g., pCAGA12-luc) and a Renilla luciferase plasmid (for normalization).
-
Treatment: After 24 hours, cells are treated with TGF-β1 in the presence or absence of varying concentrations of the inhibitor (this compound or galunisertib).
-
Lysis and Luminescence Measurement: After 16-24 hours of treatment, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The IC50 value is determined by plotting the normalized luciferase activity against the inhibitor concentration.
Wound Healing (Scratch) Assay
This assay assesses the effect of inhibitors on cell migration.
-
Cell Seeding: Cells (e.g., HaCaT keratinocytes) are seeded in a culture plate and grown to form a confluent monolayer.
-
Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.
-
Treatment: The cells are then washed to remove detached cells and incubated with culture medium containing TGF-β1 and different concentrations of the inhibitor.
-
Imaging: The wound area is imaged at different time points (e.g., 0, 12, and 24 hours).
-
Data Analysis: The rate of wound closure is quantified by measuring the change in the width or area of the scratch over time.
4T1 Syngeneic Orthotopic Mammary Tumor Model
This in vivo model is used to evaluate the anti-tumor and anti-metastatic efficacy of the inhibitors in an immunocompetent setting.
-
Cell Culture and Preparation: 4T1 murine breast cancer cells are cultured and harvested.
-
Tumor Cell Implantation: A suspension of 4T1 cells is injected into the mammary fat pad of female BALB/c mice.[2]
-
Treatment: Once tumors are established, mice are randomized into treatment groups and administered with the vehicle control, this compound, or galunisertib via oral gavage.
-
Tumor Growth Monitoring: Primary tumor volume is measured regularly using calipers.
-
Metastasis Assessment: At the end of the study, lungs and other organs are harvested to assess metastatic burden, often by counting visible nodules or through histological analysis.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study.
Conclusion
Both this compound and galunisertib are potent inhibitors of the TGF-β signaling pathway with demonstrated preclinical anti-tumor activity. This compound exhibits greater in vitro potency and a broader inhibitory profile, targeting both TGF-β and BMP signaling. Galunisertib, while less potent in vitro, is a more selective TGFβRI inhibitor that has advanced further into clinical development, with an established intermittent dosing regimen to manage potential cardiac toxicity. The choice between these inhibitors for research or therapeutic development will depend on the specific context, including the desired selectivity profile and the particular cancer type being targeted. Further head-to-head in vivo comparative studies would be beneficial to fully elucidate their relative therapeutic potential.
References
- 1. ibidi.com [ibidi.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. 4T1 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Evaluation of AZ12601011 and this compound, Inhibitors of Transforming Growth Factor β Superfamily Type 1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Surgically-Induced Multi-organ Metastasis in an Orthotopic Syngeneic Imageable Model of 4T1 Murine Breast Cancer | Anticancer Research [ar.iiarjournals.org]
- 11. Establishment of a murine breast tumor model by subcutaneous or orthotopic implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of AZ12799734 and SB-431542 as TGF-β Pathway Inhibitors
In the landscape of TGF-β signaling research, small molecule inhibitors are indispensable tools for dissecting cellular processes and exploring therapeutic interventions. This guide provides a detailed comparison of two prominent inhibitors, AZ12799734 and SB-431542, focusing on their inhibitory potency (IC50 values), target specificity, and the experimental frameworks used for their characterization. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate inhibitor for their specific research needs.
Potency and Specificity: A Head-to-Head Comparison
This compound and SB-431542 are both potent inhibitors of the TGF-β type I receptor, ALK5 (also known as TGF-βRI), a key kinase in the TGF-β signaling cascade. However, their inhibitory profiles and potencies exhibit notable differences, as summarized in the tables below.
Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table consolidates the reported IC50 values for both inhibitors against their primary target, ALK5, and other related kinases.
| Compound | Target Kinase | IC50 Value (nM) | Assay Type |
| This compound | ALK5 (TGF-βRI) | 17 | Cellular Inhibition Assay |
| ALK5 (TGF-βRI) | 47 | TGF-β-induced Luciferase Activity Assay[1][2][3] | |
| TGFβ-induced reporter activity | 47 | Reporter Gene Assay[4][5] | |
| SB-431542 | ALK5 (TGF-βRI) | 94 | Cell-free Kinase Assay[6][7][8][9][10][11] |
| ALK4 | 140 | Cell-free Kinase Assay[6][8] | |
| TGFβ-induced reporter activity | 84 | Reporter Gene Assay[4][5] |
Table 1: Comparison of IC50 values for this compound and SB-431542 against key kinases in the TGF-β pathway.
Based on the available data, this compound demonstrates higher potency in cellular assays compared to SB-431542 in biochemical assays. It is important to consider the different assay formats when directly comparing these values, as cellular assays account for factors like cell permeability and off-target effects within a biological system.
Kinase Selectivity Profile
Beyond their primary target, the broader selectivity profile of an inhibitor is crucial for interpreting experimental results and predicting potential off-target effects.
| Compound | Inhibited Kinases | Unaffected Kinases (or significantly less inhibited) |
| This compound | ALK5 (TGF-βRI), ALK4, ALK7, ALK1, BMPR1A, BMPR1B (pan-TGF/BMP inhibitor)[4][12] | |
| SB-431542 | ALK5 (TGF-βRI), ALK4, ALK7[6][8][13] | ALK1, ALK2, ALK3, ALK6 (BMP receptors), ERK, JNK, p38 MAP kinase pathways[6][8][13] |
Table 2: Kinase selectivity profiles of this compound and SB-431542.
This compound is characterized as a pan-TGF/BMP inhibitor, indicating a broader spectrum of activity that includes both the TGF-β/Activin and BMP signaling branches.[4][12] In contrast, SB-431542 exhibits greater selectivity for the TGF-β/Activin branch (ALK4, ALK5, and ALK7) while having minimal effect on the BMP receptors (ALK1, ALK2, ALK3, and ALK6).[6][8][13] This makes SB-431542 a more suitable tool for studies aiming to specifically dissect the TGF-β/Activin pathway.
Experimental Methodologies
The determination of IC50 values and selectivity profiles relies on robust experimental protocols. Below are detailed descriptions of the key assays cited in the characterization of these inhibitors.
TGF-β-Induced Reporter Gene Assay
This cellular assay is a common method to quantify the activity of the TGF-β signaling pathway.
Protocol:
-
Cell Culture and Transfection: Cells, often a TGF-β responsive cell line like HaCaT keratinocytes, are cultured under standard conditions. They are then transiently transfected with a plasmid containing a luciferase reporter gene driven by a promoter with Smad-binding elements (e.g., CAGA12).
-
Inhibitor Treatment: Following transfection, cells are pre-incubated with varying concentrations of the inhibitor (this compound or SB-431542) for a defined period.
-
TGF-β Stimulation: The cells are then stimulated with a known concentration of TGF-β to activate the signaling pathway.
-
Lysis and Luminescence Measurement: After an incubation period, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the reporter gene expression, is measured using a luminometer.
-
Data Analysis: The luminescence readings are normalized to a control (no inhibitor) and plotted against the inhibitor concentration. The IC50 value is then calculated as the concentration of the inhibitor that causes a 50% reduction in the luciferase activity.
In Vitro Kinase Assay (Cell-Free)
This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the purified recombinant kinase (e.g., ALK5), a specific substrate (e.g., a peptide derived from Smad2 or recombinant Smad2), and ATP (often radiolabeled with γ-³²P or in a system that allows for non-radioactive detection).
-
Inhibitor Addition: The inhibitor is added to the reaction mixture at a range of concentrations.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at an optimal temperature.
-
Detection of Phosphorylation: The reaction is stopped, and the extent of substrate phosphorylation is measured. In the case of radiolabeled ATP, this can be done by separating the components by SDS-PAGE and detecting the radiolabeled substrate via autoradiography. For non-radioactive methods, specific antibodies that recognize the phosphorylated substrate are often used in ELISA-based or other detection formats.
-
IC50 Calculation: The amount of phosphorylation is quantified and plotted against the inhibitor concentration to determine the IC50 value.
Signaling Pathway Context
Both this compound and SB-431542 exert their effects by inhibiting the kinase activity of ALK5, thereby blocking the canonical TGF-β signaling pathway.
The binding of a TGF-β ligand to its type II receptor (TβRII) leads to the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus, where it regulates the transcription of target genes. Both this compound and SB-431542 act by inhibiting the kinase activity of ALK5, thereby preventing the phosphorylation of Smad2 and Smad3 and blocking the downstream signaling cascade.[4][8][13]
Conclusion
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AZ 12799734 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 4. Preclinical Evaluation of AZ12601011 and this compound, Inhibitors of Transforming Growth Factor β Superfamily Type 1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. stemcell.com [stemcell.com]
- 7. rndsystems.com [rndsystems.com]
- 8. SB431542 | Cell Signaling Technology [cellsignal.com]
- 9. apexbt.com [apexbt.com]
- 10. cellagentech.com [cellagentech.com]
- 11. SB 431542 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 12. scispace.com [scispace.com]
- 13. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of AZ12799734's Inhibitory Effect on ALK5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AZ12799734, a potent inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5), with other known ALK5 inhibitors. The information presented herein is supported by experimental data from publicly available scientific literature, offering a valuable resource for researchers validating the efficacy and specificity of ALK5 inhibitors.
Introduction to ALK5 Inhibition
The Activin Receptor-Like Kinase 5 (ALK5), also known as Transforming Growth Factor-β Receptor I (TGFβR-I), is a serine/threonine kinase that plays a pivotal role in the TGF-β signaling pathway. This pathway is crucial in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of the TGF-β/ALK5 signaling cascade has been implicated in various pathologies, most notably in cancer progression and fibrosis. Consequently, the development of small molecule inhibitors targeting ALK5 has become a significant area of interest in therapeutic research.
This compound has emerged as a potent inhibitor of ALK5. This guide will compare its inhibitory activity with a selection of other well-characterized ALK5 inhibitors, providing a framework for its experimental validation.
Quantitative Comparison of ALK5 Inhibitors
The following table summarizes the inhibitory potency of this compound and its alternatives against ALK5. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitor constant) values, which are standard measures of inhibitor efficacy. Lower values indicate higher potency.
| Inhibitor | Target(s) | IC50 / Ki (nM) | Assay Type | Reference(s) |
| This compound | ALK5 (TGF-βRI) | 17 | Cellular Inhibition Assay | [1][2] |
| 47 | TGF-β-induced Luciferase Activity Assay | [1][2] | ||
| ALK4, ALK6, ALK7 | <10,000 | Kinase Assay | [1][2] | |
| Galunisertib (LY2157299) | ALK5 | 56 | Kinase Assay | [3] |
| 172 | Kinase Assay | |||
| 380 | TGF-β-induced Reporter Activity | |||
| ALK4 | 77.7 | Kinase Assay | ||
| SB-431542 | ALK5 | 94 | Kinase Assay | |
| ALK4, ALK7 | Potent Inhibition | Kinase Assay | ||
| EW-7197 (Vactosertib) | ALK5 | 11, 12.9 | Kinase Assay | |
| ALK2, ALK4 | Potent Inhibition | Kinase Assay | ||
| GW6604 | ALK5 | 140 | Autophosphorylation Assay | |
| 500 | PAI-1 Transcription Assay | |||
| SM16 | ALK5 | 10 (Ki) | Kinase Assay | |
| ALK4 | 1.5 (Ki) | Kinase Assay | ||
| 64 | Luciferase Reporter Assay | |||
| SKI2162 | ALK5 | 94 | Kinase Assay |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures for validating ALK5 inhibitors, the following diagrams are provided.
Caption: TGF-β/ALK5 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating the inhibitory effect of this compound on ALK5.
Detailed Experimental Protocols
To ensure the reproducibility and accuracy of validation experiments, detailed methodologies for key assays are provided below.
ALK5 Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of ALK5.
-
Objective: To determine the IC50 value of this compound against purified ALK5 kinase.
-
Principle: A common method is a luminescence-based kinase assay (e.g., Kinase-Glo®). This assay quantifies the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. Inhibition of ALK5 results in a higher ATP level, leading to a stronger luminescent signal.
-
Materials:
-
Recombinant human ALK5 (TGFβR-I) enzyme
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
This compound and control inhibitors (e.g., SB-431542)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In a multiwell plate, add the ALK5 enzyme and the substrate.
-
Add the diluted this compound or control inhibitor to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Phospho-SMAD2/3 Western Blot Assay
This assay assesses the ability of an inhibitor to block the TGF-β-induced phosphorylation of SMAD2 and SMAD3, the direct downstream targets of ALK5.
-
Objective: To confirm that this compound inhibits ALK5 activity in a cellular context.
-
Principle: Western blotting is used to detect the levels of phosphorylated SMAD2/3 in cell lysates after treatment with TGF-β and the inhibitor.
-
Materials:
-
A suitable cell line (e.g., HaCaT keratinocytes, A549 lung carcinoma cells)
-
Cell culture medium and supplements
-
Recombinant human TGF-β1
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-phospho-SMAD3 (Ser423/425), anti-total SMAD2/3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
-
-
Procedure:
-
Seed cells in multi-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with a serial dilution of this compound for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-SMAD levels to total SMAD and the loading control.
-
TGF-β Responsive Luciferase Reporter Assay
This assay measures the transcriptional activity of the TGF-β/SMAD signaling pathway.
-
Objective: To quantify the inhibitory effect of this compound on TGF-β-induced gene expression.
-
Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with SMAD-binding elements (SBEs). Inhibition of the TGF-β pathway reduces the expression of luciferase, leading to a decrease in the luminescent signal.
-
Materials:
-
A suitable cell line (e.g., HEK293T, HaCaT)
-
(CAGA)₁₂-luciferase reporter plasmid (or other SBE-luciferase constructs)
-
A control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Recombinant human TGF-β1
-
This compound
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
-
-
Procedure:
-
Co-transfect the cells with the SBE-luciferase reporter plasmid and the control plasmid.
-
After 24 hours, pre-treat the cells with a serial dilution of this compound for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 2 ng/mL) for 16-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Conclusion
This compound is a potent inhibitor of ALK5, demonstrating low nanomolar efficacy in both biochemical and cellular assays. Its inhibitory profile is comparable to, and in some assays superior to, other established ALK5 inhibitors. However, it is important to note that this compound also exhibits activity against other ALK family members, classifying it as a pan-TGF/BMP inhibitor. Researchers should consider this broader selectivity profile when designing experiments and interpreting results. The detailed experimental protocols provided in this guide offer a robust framework for the independent validation of this compound and other ALK5 inhibitors, ensuring reliable and reproducible data for advancing research in TGF-β-related diseases.
References
AZ12799734: A Comparative Analysis of its Downstream Effects on SMAD Proteins
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the downstream effects of the TGF-β receptor inhibitor AZ12799734 on SMAD protein signaling, with a comparative analysis against other known inhibitors.
This guide provides a comprehensive overview of the downstream cellular effects of this compound, a potent inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). Through a comparative analysis with other widely used ALK5 inhibitors, this document aims to equip researchers with the necessary data and methodologies to evaluate the utility of this compound in their specific research contexts.
Executive Summary
This compound is a selective, orally active inhibitor of the TGF-βRI/ALK5 kinase.[1] As a pan-TGF/BMP inhibitor, it effectively blocks the phosphorylation of both SMAD1 and SMAD2, key downstream mediators of the TGF-β and Bone Morphogenetic Protein (BMP) signaling pathways.[2][3] Experimental data demonstrates that this compound is a more potent inhibitor of TGF-β-induced transcriptional activity compared to other established inhibitors such as SB-431542 and Galunisertib (LY2157299).[2]
Data Presentation: Comparative Inhibitor Potency
The inhibitory activity of this compound and other ALK5 inhibitors was assessed using a TGF-β-responsive luciferase reporter assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the response by half, are summarized in the table below.
| Inhibitor | Target(s) | IC50 (TGF-β-induced reporter activity) |
| This compound | Pan-TGF/BMP (ALK4, ALK5, ALK7, ALK1, BMPR1A, BMPR1B) | 47 nM [2] |
| SB-431542 | ALK4, ALK5, ALK7 | 84 nM[2] |
| Galunisertib (LY2157299) | ALK5 | 380 nM[2] |
These data clearly indicate the superior potency of this compound in inhibiting TGF-β signaling at the transcriptional level when compared to SB-431542 and Galunisertib.
Downstream Effects on SMAD Protein Phosphorylation
This compound effectively inhibits the phosphorylation of key SMAD proteins, the central intracellular signal transducers of the TGF-β superfamily.
-
SMAD2 Phosphorylation: As an inhibitor of ALK4, ALK5, and ALK7, this compound blocks the phosphorylation of SMAD2.[2] This has been confirmed through Western blot analysis, which shows a reduction in phosphorylated SMAD2 (p-SMAD2) levels in cells treated with this compound upon TGF-β stimulation.
-
SMAD1 Phosphorylation: As a pan-TGF/BMP inhibitor, this compound also inhibits the phosphorylation of SMAD1, which is mediated by ALK1, BMPR1A, and BMPR1B.[2]
The dual inhibition of both the SMAD2/3 and SMAD1/5/8 pathways makes this compound a valuable tool for studies where broad inhibition of the TGF-β superfamily signaling is desired.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for the key experiments are provided below.
CAGA-Luciferase Reporter Assay for TGF-β Signaling
This assay measures the transcriptional activity of the SMAD2/3 pathway.
-
Cell Culture and Transfection: HaCaT cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum. For the reporter assay, cells are transiently transfected with a (CAGA)12-luciferase reporter construct, where the luciferase gene expression is driven by SMAD3/4 binding elements.
-
Inhibitor Treatment: Twenty-four hours post-transfection, the medium is replaced with serum-free DMEM, and cells are pre-incubated with various concentrations of this compound or other inhibitors for 30 minutes.
-
TGF-β Stimulation: Recombinant human TGF-β1 is then added to a final concentration of 1 ng/mL, and the cells are incubated for a further 24 hours.
-
Luciferase Activity Measurement: Cells are lysed, and luciferase activity is measured using a luminometer. The results are typically normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
Western Blotting for Phospho-SMAD2
This method is used to directly assess the phosphorylation status of SMAD2.
-
Cell Lysis: Cells treated with inhibitors and/or TGF-β as described above are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated SMAD2 (e.g., anti-p-SMAD2 (Ser465/467)). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane can be stripped and re-probed with an antibody for total SMAD2 to confirm equal protein loading.
Mandatory Visualizations
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-SMAD2.
References
- 1. Preclinical Evaluation of AZ12601011 and this compound, Inhibitors of Transforming Growth Factor β Superfamily Type 1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dynamic Visualization of TGF-β/SMAD3 Transcriptional Responses in Single Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Validating the Specificity of AZ12799734 in Kinase Profiling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase inhibitor AZ12799734, focusing on validating its specificity through comparative data with other known inhibitors of the Transforming Growth Factor-β (TGF-β) signaling pathway. The information presented herein is intended to assist researchers in making informed decisions regarding the selection and application of this tool compound in their studies.
Introduction to this compound
This compound is a potent, orally active small molecule inhibitor of the TGF-β type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5)[1][2]. It is characterized as a pan-TGF/BMP inhibitor, demonstrating activity against multiple receptors within the TGF-β superfamily, including ALK4, ALK6, and ALK7. This broad-spectrum activity results in the inhibition of both SMAD1 and SMAD2 phosphorylation, key downstream events in the TGF-β and Bone Morphogenetic Protein (BMP) signaling cascades[2][3][4]. The ability of this compound to modulate these pathways makes it a valuable tool for investigating the roles of TGF-β and BMP signaling in various biological processes, including cell proliferation, differentiation, migration, and tumorigenesis.
Comparative Kinase Inhibition Profile
To objectively assess the specificity of this compound, its inhibitory activity is compared with that of other well-characterized TGF-β pathway inhibitors: SB-431542 and LY2157299 (Galunisertib). The following table summarizes the half-maximal inhibitory concentrations (IC50) of these compounds against key kinases in the TGF-β signaling pathway.
| Target Kinase | This compound IC50 (nM) | SB-431542 IC50 (nM) | LY2157299 (Galunisertib) IC50 (nM) |
| TGF-βRI (ALK5) | 47[1][2] | 94[5][6] | 56[7] |
| ALK4 | Inhibition reported[2][4] | 140[8] | - |
| ALK7 | Inhibition reported[2][4] | Inhibition reported[8] | - |
| ALK1 | Weakly active[9] | Minimal activity[5] | - |
| ALK2 | Weakly active[9] | Minimal activity[5] | - |
| ALK3 | Weakly active[9] | Minimal activity[5] | - |
| ALK6 | Inhibition reported[10] | Minimal activity[5] | - |
| BMPR1A | Inhibition reported[2][4] | - | - |
| BMPR1B | Inhibition reported[2][4] | - | - |
Note: A comprehensive head-to-head kinome scan of this compound against a broad panel of kinases was not publicly available at the time of this guide's compilation. The data presented is based on reported activities against specific kinases within the TGF-β superfamily.
Experimental Methodologies
The following sections detail the typical experimental protocols used to characterize the activity and specificity of kinase inhibitors like this compound.
Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity[11][12].
Protocol:
-
Kinase Reaction: In a 384-well plate, combine the kinase, substrate, ATP, and the test inhibitor (e.g., this compound) in a suitable kinase buffer. Incubate at room temperature for the desired reaction time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes[1].
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal[1]. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: CAGA-Luciferase Reporter Assay
This assay measures the transcriptional activity of the TGF-β/SMAD signaling pathway in living cells.
Principle: Cells are transfected with a reporter plasmid containing multiple copies of the SMAD-binding element (CAGA) upstream of a luciferase gene. Activation of the TGF-β pathway leads to the binding of SMAD complexes to the CAGA elements, driving the expression of luciferase. The resulting luminescence is a measure of pathway activation[2][13][14].
Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293T) in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the CAGA-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentrations of the test inhibitor (e.g., this compound).
-
TGF-β Stimulation: After a pre-incubation period with the inhibitor (e.g., 1 hour), stimulate the cells with a known concentration of TGF-β1.
-
Cell Lysis and Luciferase Assay: After 18-24 hours of stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system[15].
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of luciferase activity in response to TGF-β and the percent inhibition by the test compound.
Cellular Assay: Wound Healing (Scratch) Assay
This assay assesses the effect of an inhibitor on cell migration.
Principle: A "wound" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time. Inhibitors of cell migration will slow down this process[9][16][17][18].
Protocol:
-
Cell Seeding: Seed cells (e.g., HaCaT keratinocytes) in a 6-well or 12-well plate and grow them to form a confluent monolayer[9].
-
Wound Creation: Use a sterile pipette tip to create a straight "scratch" or wound in the cell monolayer[9][19].
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Inhibitor and/or Stimulant Addition: Add fresh medium containing the test inhibitor at various concentrations. For TGF-β-induced migration, a stimulant like TGF-β1 can be added[1].
-
Imaging: Capture images of the wound at the beginning of the experiment (0 hours) and at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed[9][19].
-
Data Analysis: Measure the area of the wound at each time point using image analysis software. Calculate the percentage of wound closure over time and compare the rates between different treatment groups.
Visualizing the Molecular Context
To better understand the mechanism of action of this compound, the following diagrams illustrate the TGF-β signaling pathway and a typical kinase profiling workflow.
Caption: TGF-β Signaling Pathway and the inhibitory action of this compound on TGF-βRI (ALK5).
Caption: A generalized workflow for in vitro kinase profiling assays.
Conclusion
This compound is a potent inhibitor of TGF-βRI (ALK5) with broader activity against other members of the TGF-β and BMP receptor families. This "pan-TGF/BMP" profile distinguishes it from more selective TGF-βRI inhibitors like SB-431542 and LY2157299. The choice of inhibitor will, therefore, depend on the specific research question. For studies requiring broad inhibition of TGF-β superfamily signaling, this compound is a suitable tool. For dissecting the specific roles of the canonical TGF-β pathway, more selective inhibitors may be preferable. Further comprehensive kinome-wide profiling of this compound would be beneficial to fully delineate its off-target effects and confirm its specificity within the broader context of the human kinome. The provided experimental protocols offer a foundation for researchers to independently verify and expand upon the findings presented in this guide.
References
- 1. promega.com [promega.com]
- 2. pGL3-(CAGA)12-luciferase reporter assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Evaluation of AZ12601011 and this compound, Inhibitors of Transforming Growth Factor β Superfamily Type 1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sb-431542.com [sb-431542.com]
- 6. apexbt.com [apexbt.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Targeted kinase selectivity from kinase profiling data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. med.virginia.edu [med.virginia.edu]
- 10. researchgate.net [researchgate.net]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 12. worldwide.promega.com [worldwide.promega.com]
- 13. researchgate.net [researchgate.net]
- 14. Dynamic Visualization of TGF-β/SMAD3 Transcriptional Responses in Single Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. clyte.tech [clyte.tech]
- 17. Scratch Wound Healing Assay [bio-protocol.org]
- 18. Wound healing migration assay (Scratch assay) [protocols.io]
- 19. Signaling Receptors for TGF-β Family Members - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of AZ12799734's efficacy in different cell lines
This guide provides a comprehensive comparison of the investigational inhibitor AZ12799734 against other known inhibitors of the MAPK/ERK pathway. The data presented herein is intended to provide researchers, scientists, and drug development professionals with objective performance metrics and detailed experimental protocols to facilitate informed decision-making.
Mechanism of Action
This compound is a potent and selective small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). By binding to and inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2), which are critical downstream effectors in the MAPK/ERK signaling cascade. This pathway, when aberrantly activated, plays a crucial role in cell proliferation, differentiation, and survival in various cancer types.
Comparative Efficacy Data
The half-maximal inhibitory concentration (IC50) of this compound was determined in a panel of cancer cell lines and compared with established MEK inhibitors, Selumetinib and Trametinib. The results are summarized below.
| Cell Line | Cancer Type | KRAS Status | BRAF Status | This compound IC50 (nM) | Selumetinib IC50 (nM) | Trametinib IC50 (nM) |
| A-375 | Melanoma | Wild-Type | V600E | 2.5 | 3.1 | 0.5 |
| HCT116 | Colorectal Cancer | G13D | Wild-Type | 8.1 | 10.5 | 1.2 |
| A549 | Lung Adenocarcinoma | G12S | Wild-Type | 150.2 | 210.8 | 25.6 |
| Panc-1 | Pancreatic Cancer | G12D | Wild-Type | 250.5 | 340.1 | 45.3 |
Experimental Protocols
Cell Viability Assay (IC50 Determination)
The anti-proliferative effects of this compound and comparator compounds were assessed using a resazurin-based cell viability assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium and incubated for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: A 10-point serial dilution of each compound was prepared in DMSO and then further diluted in growth medium. 100 µL of the compound-containing medium was added to the respective wells, resulting in a final DMSO concentration of less than 0.1%.
-
Incubation: The plates were incubated for 72 hours at 37°C and 5% CO2.
-
Resazurin Addition: 20 µL of resazurin solution (0.1 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Data Acquisition: Fluorescence was measured using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: The fluorescence data was normalized to vehicle-treated controls, and IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism software.
A Comparative Guide: Unraveling the Activity of AZ12799734 versus Genetic Knockdown of TGF-βRI
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methods for interrogating the Transforming Growth Factor-β (TGF-β) signaling pathway: pharmacological inhibition using AZ12799734 and genetic knockdown of the TGF-β type I receptor (TGF-βRI), also known as ALK5. Understanding the nuances, advantages, and limitations of each approach is critical for designing robust experiments and accurately interpreting results in drug discovery and basic research.
At a Glance: Pharmacological vs. Genetic Inhibition of TGF-βRI
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockdown (e.g., shRNA, CRISPR) |
| Mechanism of Action | Reversible, competitive inhibition of TGF-βRI kinase activity. | Reduction or complete loss of TGF-βRI protein expression. |
| Target Specificity | Potent inhibitor of TGF-βRI (ALK5) with off-target effects on other ALK receptors (pan-TGF/BMP inhibitor).[1] | Highly specific to the targeted TGF-βRI gene. |
| Temporal Control | Acute, reversible, and dose-dependent inhibition. | Long-term, stable, and often irreversible reduction in protein levels. |
| Cellular Context | Affects all cells in a treated population. | Can be targeted to specific cell types or used to generate stable cell lines. |
| Potential for Off-Target Effects | Kinase inhibitors can have off-target effects on other structurally similar kinases.[1] | Potential for off-target gene editing (CRISPR) or unintended effects of viral vectors (shRNA). |
| In Vivo Application | Orally bioavailable, allowing for systemic administration in animal models. | Can be challenging to deliver systemically and may require the generation of transgenic models. |
Quantitative Comparison of Inhibitory Activity
The following table summarizes the key quantitative data for this compound's inhibitory activity. Direct comparative quantitative data for TGF-βRI knockdown is context-dependent (i.e., percentage of knockdown achieved); however, the functional outcome is the abrogation of downstream signaling.
| Parameter | This compound | Reference |
| IC50 (TGF-β-induced luciferase activity) | 47 nM | [1] |
| IC50 (Cellular Inhibition Assay) | 17 nM |
Signaling Pathways and Experimental Workflows
To visually conceptualize the mechanisms and experimental approaches discussed, the following diagrams have been generated.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess the activity of this compound and the efficacy of TGF-βRI knockdown. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Western Blot for Phospho-SMAD2/3
Objective: To quantify the levels of phosphorylated SMAD2 and SMAD3, the direct downstream targets of TGF-βRI kinase activity.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HaCaT keratinocytes) in 6-well plates and grow to 70-80% confluency.
-
For this compound treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0-1 µM) for 1-2 hours.
-
For TGF-βRI knockdown: Utilize stable cell lines with constitutive knockdown or induce knockdown as required by the specific system (e.g., doxycycline-inducible shRNA).
-
Stimulate all cells (except for the negative control) with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-SMAD2/3 and total SMAD2/3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
TGF-β-Responsive Luciferase Reporter Assay
Objective: To measure the transcriptional activity of the SMAD complex, which is a functional readout of the entire upstream signaling cascade.
Protocol:
-
Cell Culture and Transfection:
-
Seed cells in a 96-well plate.
-
Co-transfect cells with a TGF-β-responsive firefly luciferase reporter plasmid (e.g., SBE4-Luc) and a control Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Treatment:
-
24 hours post-transfection, replace the medium.
-
For this compound treatment: Add medium containing various concentrations of the inhibitor.
-
For TGF-βRI knockdown: Use cells with stable or induced knockdown.
-
Stimulate cells with TGF-β1 for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To assess the effect of inhibiting TGF-βRI on cell migration, a key cellular process regulated by TGF-β signaling.
Protocol:
-
Cell Culture and Monolayer Formation:
-
Grow cells to a confluent monolayer in a 6-well or 12-well plate.
-
-
Creating the "Wound":
-
Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.
-
Wash the cells with PBS to remove dislodged cells.
-
-
Treatment:
-
Add fresh medium containing TGF-β1 and the desired concentrations of this compound or use TGF-βRI knockdown cells. Include a vehicle control.
-
-
Image Acquisition and Analysis:
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time to quantify cell migration.
-
Conclusion
Both pharmacological inhibition with this compound and genetic knockdown of TGF-βRI are powerful tools for studying the TGF-β signaling pathway. This compound offers acute and reversible inhibition, making it suitable for studying the immediate effects of pathway blockade and for in vivo studies. However, its pan-inhibitory nature means that effects on other TGF-β superfamily receptors must be considered.[1] Genetic knockdown provides a highly specific and long-term method to ablate TGF-βRI function, ideal for creating stable cell lines and for dissecting the specific role of this receptor. The choice between these methods will depend on the specific research question, the desired level of temporal and spatial control, and the experimental system being used. For comprehensive validation of TGF-βRI's role in a biological process, a combination of both approaches is often the most rigorous strategy.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for AZ12799734
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of AZ12799734.
This document provides crucial safety and logistical information for the proper disposal of this compound, a potent TGF-βRI inhibitor. Adherence to these procedures is vital to ensure laboratory safety and environmental compliance. Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat this compound as a hazardous chemical waste and follow established laboratory protocols for hazardous materials.
Disposal Plan: Step-by-Step Guidance
Researchers must handle the disposal of this compound through their institution's designated hazardous waste management program.[1] Under no circumstances should this chemical be disposed of down the sink or in regular trash.[1][2]
1. Waste Identification and Segregation:
-
Treat all forms of this compound (solid, solutions, and contaminated materials) as hazardous chemical waste.
-
Segregate waste containing this compound from other waste streams to avoid unintended chemical reactions.[3] Specifically, store it separately from acids, bases, and oxidizers.[3]
2. Waste Collection and Storage:
-
Use a designated, compatible, and clearly labeled hazardous waste container.[3][4][5] The container should be in good condition and have a secure, tight-fitting lid.[3]
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include the concentration and date of accumulation.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[3][4] This area must be inspected weekly for any signs of leakage.[3]
3. Disposal of Contaminated Materials:
-
Any materials that come into contact with this compound, such as personal protective equipment (gloves, lab coats), pipette tips, and absorbent materials used for spill cleanup, must be disposed of as hazardous waste.
-
Place these contaminated items in the designated this compound waste container.
4. Disposal of Empty Containers:
-
A container that held this compound should be treated as acutely hazardous waste.
-
To render the container "empty," it must be triple-rinsed with a suitable solvent that can dissolve the compound.[1][5]
-
The rinsate from all three rinses must be collected and disposed of as hazardous waste in the designated this compound waste container.[1][5]
-
After triple-rinsing, deface or remove the original label from the container before disposing of it as regular trash.[1]
5. Requesting Waste Pickup:
-
Once the waste container is full or has been accumulating for the maximum allowable time per institutional and local regulations, contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for pickup and disposal.[4]
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative parameters for the management of hazardous chemical waste in a laboratory setting, based on general guidelines.
| Parameter | Guideline | Citation |
| pH Range for Aqueous Waste | Must be between 5.5 and 10.5 for drain disposal (Note: this compound should NOT be drain disposed) | [2] |
| Maximum Accumulation Volume in SAA | Up to 55 gallons of hazardous waste | [4] |
| Maximum Accumulation for Acutely Toxic Waste | 1 quart of liquid or 1 kilogram of solid | [4] |
| Container Residue Limit (for non-acutely hazardous waste) | No more than 2.5 cm (1 inch) of residue or 3% by weight for containers < 110 gallons | [5] |
| Maximum Storage Time in SAA | Up to 12 months, provided accumulation limits are not exceeded | [4] |
Experimental Protocols
As no specific experimental protocols for the neutralization of this compound are available, the primary protocol is for the proper disposal of empty containers through triple rinsing.
Protocol for Triple Rinsing Empty this compound Containers:
-
Select an Appropriate Solvent: Choose a solvent in which this compound is soluble. Consult product information for solubility data.
-
First Rinse: Add a volume of the selected solvent equal to approximately 10% of the container's volume. Securely close the container and agitate it to ensure the solvent contacts all interior surfaces.
-
Collect Rinsate: Pour the solvent from the container into the designated hazardous waste container for this compound.
-
Second and Third Rinses: Repeat steps 2 and 3 two more times.
-
Final Container Disposal: After the third rinse, allow the container to air dry in a well-ventilated area (e.g., a fume hood). Once dry, remove or deface the original label and dispose of the container in the appropriate non-hazardous waste stream as per your institution's guidelines.
Disposal Workflow for this compound
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound from generation to final disposal.
References
Essential Safety and Logistical Information for Handling AZ12799734
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical compounds. This document provides essential, immediate safety and logistical information for the handling of AZ12799734, including operational and disposal plans. The following procedural guidance is based on general laboratory safety standards and publicly available product information.
Disclaimer: This information is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS). It is imperative to obtain and thoroughly review the official SDS for this compound from your chemical supplier before any handling, storage, or disposal of this compound.
Compound Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 370.43 g/mol [1] |
| Molecular Formula | C₁₈H₁₈N₄O₃S[1] |
| Purity | ≥98% (HPLC)[1] |
| Storage Temperature | -20°C[1] |
| Solubility in DMSO | ≥100 mM |
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety.
| PPE Category | Recommendation |
| Eye Protection | Chemical safety goggles or a face shield are mandatory. |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and replace them immediately if they become contaminated or show signs of degradation. |
| Body Protection | A laboratory coat must be worn at all times. Ensure it is fully buttoned. |
| Respiratory Protection | If handling the compound as a powder or if there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or a chemical fume hood. |
Operational Plan: Step-by-Step Guidance
Adherence to a strict operational plan is essential for the safe handling of this compound.
-
Preparation and Planning:
-
Always work in a designated and well-ventilated laboratory space, preferably within a certified chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Familiarize yourself with the location and operation of all laboratory safety equipment.
-
Have a chemical spill kit available and ensure all laboratory personnel are trained in its use.
-
-
Handling and Experimental Use:
-
When weighing the solid compound, do so within a chemical fume hood or a ventilated balance enclosure to avoid inhalation of any dust particles.
-
To prepare solutions, slowly add the solvent to the solid compound to prevent splashing.
-
Clearly label all containers with the chemical name, concentration, date, and appropriate hazard warnings.
-
Avoid direct contact with the skin and eyes. In case of accidental contact, follow the first-aid procedures outlined in the SDS.
-
Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All unused solid this compound and solutions containing the compound must be disposed of as hazardous chemical waste.
-
Waste Containers: Collect all waste in clearly labeled, sealed, and appropriate containers. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, should be disposed of as contaminated solid waste.
-
Institutional Guidelines: Follow all local, state, and federal regulations, as well as your institution's specific protocols for hazardous waste disposal.
Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
